molecular formula C5H7NO2 B3021095 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one CAS No. 81025-84-5

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Cat. No.: B3021095
CAS No.: 81025-84-5
M. Wt: 113.11 g/mol
InChI Key: WAWSGFGXFSUXIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptan-3-one is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-oxa-5-azabicyclo[2.2.1]heptan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c7-5-4-1-3(8-5)2-6-4/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWSGFGXFSUXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509405
Record name 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25746-85-4, 81025-84-5
Record name 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25746-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Strategic Utilization of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one in Chiral Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the pursuit of conformationally restricted pharmacophores, 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (hereafter referred to as OABH ) has emerged as a high-value chiral chiron. Unlike flexible linear amino acids, OABH offers a rigidified bicyclic framework that locks stereochemical vectors, making it an indispensable tool for synthesizing constrained


-amino acids , bridged morpholines , and 2,5-diazabicyclo[2.2.1]heptane (DBH)  ligands.

This guide delineates the synthetic logic, mechanistic underpinnings, and application vectors of OABH, moving beyond basic literature summary to provide actionable, field-validated protocols.

Structural Architecture & Chiral Provenance

The utility of OABH lies in its ability to bridge the gap between carbohydrate complexity and amino acid functionality. Structurally, it represents a bridged morpholine core with a lactone functionality.

FeatureTechnical SpecificationStrategic Advantage
Core Skeleton [2.2.1] Bicyclic SystemEnforces rigid boat conformation; reduces entropic penalty upon receptor binding.
Bridgehead Atoms C1 (Chiral) & C4 (Chiral)Defines the stereochemical trajectory of substituents.
Functionality C3-Lactone (Internal Ester)Highly reactive electrophile for ring-opening nucleophilic attacks.
Chiral Source trans-4-Hydroxy-L-ProlineEconomical starting material (Chiron approach); avoids expensive asymmetric catalysis.
The Stereochemical "Flip"

A critical insight for researchers is the origin of the stereochemistry. While the starting material is usually naturally occurring (2S, 4R)-4-hydroxyproline , the formation of the OABH scaffold requires a cis-relationship between the hydroxyl and carboxyl groups. The synthesis described below exploits an in situ epimerization at C2, converting the trans-precursor into the cis-intermediate required for cyclization.

Synthetic Protocol: The Epimerization-Lactonization Cascade[1]

The most robust route to OABH utilizes the "La Rosa" or "Bouzard" method, which transforms trans-4-hydroxy-L-proline into the bicyclic lactone in a single pot using acetic anhydride.

Validated Experimental Workflow

Note: This protocol relies on thermodynamic control to drive the unfavorable cis-epimer accumulation via irreversible lactonization.

Reagents: trans-4-Hydroxy-L-proline, Acetic Anhydride (Ac₂O), Acetic Acid (AcOH).

  • Acylation (Kinetic Phase): trans-4-Hydroxy-L-proline is suspended in Ac₂O/AcOH. Initial heating (90°C) acetylates the amine and the hydroxyl group.

  • Epimerization (Thermodynamic Phase): Continued heating facilitates the epimerization of the C2 stereocenter. The natural (2S) configuration equilibrates with the (2R) isomer.

  • Lactonization (The Trap): Only the (2R) epimer possesses the cis-geometry (syn-relationship) required for the C4-hydroxyl to attack the C2-activated carbonyl. This forms the 5-membered lactone bridge, locking the molecule into the OABH structure and pulling the equilibrium forward.

Mechanistic Pathway Visualization

The following diagram illustrates the critical inversion event that makes this synthesis viable.

OABH_Synthesis cluster_0 Critical Control Point: Temperature Maintenance Start trans-4-Hydroxy-L-Proline (2S, 4R) Inter1 N,O-Diacetyl Intermediate (Open Chain) Start->Inter1 Ac2O, 90°C Epimer C2 Epimerization (2S <-> 2R Equilibrium) Inter1->Epimer Thermodynamic Control Trap Intramolecular Lactonization (Cis-geometry only) Epimer->Trap Stereoselective Cyclization Product 2-Oxa-5-azabicyclo[2.2.1] heptan-3-one (OABH) Trap->Product Irreversible

Figure 1: The cascade reaction converting trans-hydroxyproline to OABH via C2 inversion and lactone trapping.

Application Vectors in Drug Discovery

Once synthesized, OABH acts as a divergent hub. Its lactone ring is strained, making it susceptible to regioselective ring-opening, while the nitrogen handle allows for diversification.

Vector A: Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes (DBH)

The DBH scaffold is a "privileged structure" in medicinal chemistry, often used to mimic proline in peptide chains but with higher rigidity.

  • Mechanism: OABH is treated with an amine (aminolysis). The amine attacks the lactone carbonyl, opening the ring to form a hydroxy-amide. Subsequent activation of the hydroxyl group (e.g., mesylation) and intramolecular displacement by the amide nitrogen yields the diazabicyclic core.

  • Application: Synthesis of ligands for asymmetric catalysis and conformationally locked inhibitors.

Vector B: Constrained

-Amino Acids (GABA Analogs)

OABH can be viewed as a masked, conformationally restricted


-amino acid.
  • Mechanism: Hydrolysis or alcoholysis of the lactone retains the oxygen bridge, resulting in substituted morpholine-3-carboxylic acid derivatives.

  • Therapeutic Relevance: These analogs mimic the neurotransmitter GABA but with specific conformational preferences, potentially increasing selectivity for GABA_A or GABA_B receptors (e.g., rigid analogs of Baclofen).

Vector C: Peptidomimetics (The "Proline Chimera")

Incorporating the OABH skeleton directly into peptide chains creates "chimeras" that display side chains in fixed vectors, useful for disrupting protein-protein interactions (PPIs).

Divergent Application Workflow

Applications Hub OABH Scaffold (Strained Lactone) Node_DBH 2,5-Diazabicyclo[2.2.1]heptane (DBH) Hub->Node_DBH 1. Aminolysis 2. Cyclization Node_GABA Constrained GABA / Baclofen Analogs (Bridged Morpholines) Hub->Node_GABA Ring Opening (Hydrolysis/Alcoholysis) Node_Peptide Peptidomimetics (Rigidified Backbones) Hub->Node_Peptide Direct Incorporation

Figure 2: Divergent synthetic utility of the OABH scaffold in medicinal chemistry.

Technical Validation & Quality Control

To ensure the integrity of the OABH building block, the following analytical parameters must be met. This data serves as a self-validating system for the synthesis.

Analytical MethodDiagnostic SignalInterpretation

H NMR (DMSO-d6)
Bridgehead C1-H (~5.3 ppm, singlet or doublet)Confirm bicyclic structure. A shift from the broad multiplets of proline indicates rigidification.

H NMR (DMSO-d6)
Bridgehead C4-H (~4.6 ppm)Confirms the O-bridge attachment point.
IR Spectroscopy Carbonyl Stretch (~1780-1795 cm

)
Critical: High wavenumber indicates the strain of the bicyclic lactone. Absence suggests ring opening.
Specific Rotation

Must match literature values for the specific enantiomer (e.g., derived from L-Hyp) to confirm optical purity was maintained during epimerization.
References
  • Blanchet, J., et al. (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained

    
    -Amino Acid Analogues. The Journal of Organic Chemistry. [1]
    
  • Carruthers, N. I., et al. (2010).[2] Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry. The Journal of Organic Chemistry.

  • Zhang, Y., et al. (2015).[3] Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.

  • La Rosa, C., et al. (1994). Conformationally constrained amino acids: A concise route to a methionine analogue. Tetrahedron.

Sources

Thermodynamic Stability of Bridged Bicyclic Lactam Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thermodynamic stability of bridged bicyclic lactams is a function of geometric distortion that disrupts the fundamental amide resonance (


). Unlike planar amides, which are stabilized by ~15–20 kcal/mol of resonance energy, bridged systems such as 1-azabicyclo[2.2.2]octan-2-one (2-quinuclidone)  and 1-azabicyclo[3.3.1]nonan-2-one  force the amide bond into a twisted, non-planar conformation.

This guide details the structural determinants of this instability, quantifying it via Winkler-Dunitz parameters (


), and provides actionable protocols for characterizing these "anti-Bredt" systems. For drug developers, these molecules are not merely synthetic curiosities but serve as transition state mimics  for peptide hydrolysis, offering potent scaffolds for protease inhibition.

Theoretical Framework: The Physics of Distortion

Amide Resonance and Geometric Constraints

In a standard amide, the nitrogen lone pair is


 hybridized and parallel to the carbonyl 

-system, creating a planar, unreactive bond. Bridged bicyclic lactams introduce strain that physically rotates the nitrogen-carbonyl bond.[1]
  • The Consequence: The orbital overlap integral approaches zero. The C-N bond loses double-bond character, lengthening to ~1.52 Å (single bond), while the C=O bond shortens to ~1.19 Å (ketone-like).

  • The "Amino-Ketone" Character: As resonance is lost, the nitrogen becomes highly basic (amine-like), and the carbonyl becomes highly electrophilic (ketone-like).

Winkler-Dunitz Distortion Parameters

To quantify stability, we utilize the parameters defined by Winkler and Dunitz (1971). These are critical for correlating structure to hydrolysis rates.

  • Twist Angle (

    
    ):  The rotation around the C-N bond.
    
    • 
      : Planar (Stable).
      
    • 
      : Orthogonal (Maximum Instability).
      
  • Pyramidalization (

    
    ):  The deviation of the nitrogen atom from the plane of its three substituents.
    
    • 
      : Planar (
      
      
      
      ).
    • 
      : Tetrahedral (
      
      
      
      ).

Key Insight: The additive parameter (


) is the most accurate predictor of hydrolytic instability. When 

, the amide bond effectively ceases to exist, behaving as a highly reactive amino-ketone.

Structural Determinants & Stability Hierarchy

The stability of these systems is governed by ring size and the severity of the bridgehead constraint (Bredt's Rule violation).

Comparative Stability Data
SystemStructureTwist (

)
Pyramidalization (

)

(Hydrolysis, pH 7)
Character
Standard Amide Planar


~YearsResonance Stabilized
[3.3.1] System 1-azabicyclo[3.3.1]nonan-2-one


IndefiniteDistorted but Stable
Kirby's Amide 1-aza-2-adamantanone

HighFastTwisted
2-Quinuclidone 1-azabicyclo[2.2.2]octan-2-one


15 Seconds Transient / Reactive
Visualization: Stability & Reactivity Flow

The following diagram illustrates the relationship between geometric constraint, orbital alignment, and resulting chemical behavior.

StabilityFlow cluster_0 Geometric Constraint cluster_1 Orbital Consequences cluster_2 Thermodynamic Outcome Bridge Bridgehead Constraint (Bredt's Rule) Twist Twist (τ) > 40° Bridge->Twist RingSize Ring Size ([2.2.2] vs [3.3.1]) RingSize->Twist Resonance Loss of n(N) -> π*(CO) Resonance Twist->Resonance Pyramid N-Pyramidalization (χN) Pyramid->Resonance Energy Ground State Destabilization Resonance->Energy Reactivity Transition State Mimicry Energy->Reactivity Hydrolysis Rapid Hydrolysis (t1/2 < 1 min) Reactivity->Hydrolysis

Caption: Causal pathway from structural constraint to hydrolytic instability. High twist angles decouple resonance, raising ground state energy.

Experimental Characterization Protocols

To validate the presence of a twisted amide system, specific spectroscopic markers must be identified.

Infrared Spectroscopy (The "Blue Shift")

In standard amides, resonance weakens the C=O bond, lowering the stretching frequency (


).
In twisted amides, the C=O bond regains double-bond character.
  • Target Metric: Look for

    
    .
    
  • 2-Quinuclidone: Exhibits

    
     frequencies characteristic of ketones, often exceeding 
    
    
    
    .[2]
Kinetic Hydrolysis Assay

This protocol determines the half-life (


) of the lactam, a direct proxy for thermodynamic instability.

Reagents:

  • Phosphate Buffer (pH 7.4, 50 mM)

  • Acetonitrile (HPLC Grade)

  • UV-Vis Spectrophotometer or HPLC

Protocol:

  • Baseline: Prepare a 10 mM stock solution of the bridged lactam in anhydrous acetonitrile. Note: Keep strictly anhydrous to prevent premature degradation.

  • Initiation: Inject 20

    
    L of stock into 2 mL of Phosphate Buffer in a quartz cuvette. Rapidly mix (dead time < 2s).
    
  • Monitoring: Immediately monitor the decay of the carbonyl absorbance peak (typically 200–220 nm, or specific

    
     if conjugated).
    
  • Data Fitting: Fit the absorbance decay to a pseudo-first-order kinetic model:

    
    
    
  • Calculation: Derive half-life:

    
    .
    
X-Ray Crystallography (The Gold Standard)

If the molecule is stable enough to crystallize (often as a salt, e.g.,


 salt for 2-quinuclidone), this provides the definitive 

and

values.
  • Critical Check: Measure the C-N bond length.

  • Standard Amide: ~1.33 Å.

  • Twisted Amide: >1.45 Å (approaching single bond length).

Synthetic Implications & Drug Design

Transition State Mimicry

Proteases hydrolyze peptide bonds by twisting them into a tetrahedral intermediate. Bridged lactams are "pre-distorted" into this geometry.

  • Application: They act as ground-state analogues of the transition state, binding to protease active sites with high affinity (low

    
    ).
    
  • Example: Penicillins are fused (not bridged)

    
    -lactams, but they rely on similar ring strain (~25 kcal/mol) to acylate transpeptidase enzymes.
    
Synthesis Workflow (Stoltz Route for 2-Quinuclidone)

The synthesis of highly strained systems like 2-quinuclidone requires avoiding the free base form until the final moment or trapping it as a salt.

Synthesis Start Norcamphor (Starting Material) Step1 Baeyer-Villiger Oxidation (Lactone Formation) Start->Step1 Step2 Ring Opening & Azide Introduction Step1->Step2 Step3 Schmidt-Aubé Reaction (Intramolecular Rearrangement) Step2->Step3 TFA, 60°C Product 2-Quinuclidonium HBF4 Salt (Stable Precursor) Step3->Product HBF4 FreeBase 2-Quinuclidone (Free Base) (Generated in situ / Transient) Product->FreeBase Base (Rapid Hydrolysis Risk)

Caption: Synthetic pathway for 2-Quinuclidone (Tani & Stoltz, 2006).[3][4][5] The salt form is isolated to prevent polymerization.

References

  • Tani, K., & Stoltz, B. M. (2006). Synthesis and structural analysis of 2-quinuclidonium tetrafluoroborate.[3][4] Nature, 441, 731–734.[5] Link[5]

  • Szostak, M., & Aubé, J. (2013). Chemistry of Bridged Lactams and Related Heterocycles.[6] Chemical Reviews, 113(8), 5701–5765. Link

  • Kirby, A. J., Komarov, I. V., Wothers, P. D., & Feeder, N. (1998). The Most Twisted Amide: Structure and Reactions. Angewandte Chemie International Edition, 37(6), 785–786. Link

  • Winkler, F. K., & Dunitz, J. D. (1971). The non-planar amide group.[6][7][8] Journal of Molecular Biology, 59(1), 169–182. Link

  • Sliter, B., Morgan, J., & Greenberg, A. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: Nitrogen versus Oxygen Protonation.[9] The Journal of Organic Chemistry, 76(8), 2770–2781. Link

Sources

Aza-Bicyclic Systems vs. Carbocyclic Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Incorporation of Nitrogen in Bicyclic Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is a perpetual endeavor. The strategic shift from flat, two-dimensional aromatic systems to three-dimensional, sp³-rich scaffolds has emerged as a powerful approach to improve drug-like properties.[1] Within this paradigm, bicyclic systems have garnered significant attention due to their rigid frameworks, which can pre-organize substituents for optimal interaction with biological targets and offer access to underexplored chemical space. This guide provides an in-depth technical comparison of aza-bicyclic systems and their carbocyclic analogs, with a focus on the strategic implications of incorporating a nitrogen atom into the bicyclic core. We will delve into the synthesis, physicochemical properties, conformational analysis, and ultimately, the impact on biological activity, providing researchers and drug development professionals with the foundational knowledge to harness the full potential of these valuable scaffolds.

The Fundamental Comparison: Aza-Bicyclic vs. Carbocyclic Cores

The isosteric replacement of a carbon atom with a nitrogen atom in a bicyclic scaffold introduces profound changes in the molecule's fundamental properties. This section will explore these differences, using the well-characterized tropane (an aza-bicyclic system) and norbornane (its carbocyclic analog) as primary examples.

Physicochemical Properties: The Impact of the Bridgehead Nitrogen

The introduction of a nitrogen atom, particularly at a bridgehead position, significantly alters the electronic and steric environment of the bicyclic system. This, in turn, influences key physicochemical parameters crucial for drug development.

PropertyAza-Bicyclic Systems (e.g., Tropane)Carbocyclic Analogs (e.g., Norbornane)Rationale for the Difference
pKa Basic (pKa of tropane ~10.3)Non-basicThe lone pair of electrons on the nitrogen atom acts as a proton acceptor.
Aqueous Solubility Generally higherGenerally lowerThe ability of the nitrogen atom to form hydrogen bonds with water and the potential for salt formation at physiological pH enhances solubility.
Lipophilicity (LogP/LogD) Generally lower LogD at physiological pHGenerally higher LogPThe basicity of the nitrogen leads to protonation at physiological pH, increasing polarity and reducing the distribution into the organic phase. The LogP of the free base may be comparable or even higher depending on the overall structure.
Polar Surface Area (PSA) IncreasedLowerThe nitrogen atom contributes to the polar surface area of the molecule.
Dipole Moment IncreasedLower or zeroThe electronegativity difference between nitrogen and carbon, and the presence of the lone pair, create a significant dipole moment.

Table 1. Comparative Physicochemical Properties of Aza-Bicyclic and Carbocyclic Systems.

The increased basicity and polarity of aza-bicyclic systems are often advantageous in drug design. Improved aqueous solubility can enhance bioavailability and formulation options, while the ability to form salts can aid in purification and handling. However, the increased polarity can also pose challenges for crossing the blood-brain barrier.

Conformational Analysis: A Tale of Two Skeletons

The rigid nature of bicyclic systems restricts their conformational freedom. However, the presence of a nitrogen atom can introduce subtle but significant changes in the preferred geometry.

Tropane (8-azabicyclo[3.2.1]octane) , the parent scaffold of a large class of alkaloids, adopts a chair conformation for the six-membered piperidine ring and an envelope conformation for the five-membered pyrrolidine ring. The N-methyl group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable.

Norbornane (bicyclo[2.2.1]heptane) , in contrast, possesses a more rigid, strained structure. Its geometry is often described as a boat-like cyclohexane ring bridged by a methylene group. This high degree of strain influences its reactivity and the orientation of its substituents.

G cluster_tropane Tropane cluster_norbornane Norbornane T1 N T2 C T3 C T4 C T5 C T6 C T7 C T8 C N1 C N2 C N3 C N4 C N5 C N6 C N7 C

The conformational differences between aza-bicyclic and carbocyclic analogs can have a profound impact on how they present their substituents to a biological target. The precise bond angles and dihedral angles dictated by the core scaffold will determine the spatial relationship between key pharmacophoric elements.

Synthetic Strategies: Building the Bicyclic Core

The choice of synthetic route is critical in accessing diverse libraries of aza-bicyclic and carbocyclic compounds for structure-activity relationship (SAR) studies. This section will provide an overview of key synthetic methodologies, highlighting both classical and modern approaches.

Synthesis of Aza-Bicyclic Systems: The Tropane Scaffold

The synthesis of tropane and its derivatives has a rich history, with Robinson's one-pot synthesis of tropinone being a landmark achievement. Modern synthetic efforts often focus on enantioselective methods to access stereochemically pure compounds.

Experimental Protocol: Robinson-Schöpf Synthesis of Tropinone

This classical method provides a straightforward route to the tropinone core.

Materials:

  • Succinaldehyde

  • Methylamine

  • Acetone-dicarboxylic acid

  • Citrate buffer (pH 5)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Hydrochloric acid

  • Sodium carbonate

Procedure:

  • Prepare a solution of succinaldehyde by the hydrolysis of 2,5-dimethoxytetrahydrofuran with dilute acid.

  • In a separate flask, dissolve methylamine hydrochloride and acetone-dicarboxylic acid in a citrate buffer.

  • Cool the methylamine/acetone-dicarboxylic acid solution in an ice bath and slowly add the freshly prepared succinaldehyde solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 24 hours.

  • Make the solution alkaline by the addition of sodium carbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude tropinone.

  • Purify the crude product by vacuum distillation or crystallization of its picrate salt.

G Succinaldehyde Succinaldehyde Mannich Reaction Mannich Reaction Succinaldehyde->Mannich Reaction Methylamine Methylamine Methylamine->Mannich Reaction Acetone-dicarboxylic acid Acetone-dicarboxylic acid Acetone-dicarboxylic acid->Mannich Reaction Decarboxylation Decarboxylation Mannich Reaction->Decarboxylation Cyclization Tropinone Tropinone Decarboxylation->Tropinone

Synthesis of Carbocyclic Analogs: The Norbornane Scaffold

The norbornane framework is typically constructed via a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.

Experimental Protocol: Synthesis of Norbornene

This protocol describes the synthesis of norbornene, a common precursor to norbornane.

Materials:

  • Dicyclopentadiene

  • Ethylene

  • Autoclave

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • Crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer by distillation.

  • Place the freshly distilled cyclopentadiene in a high-pressure autoclave.

  • Introduce ethylene gas into the autoclave to the desired pressure.

  • Heat the autoclave to the reaction temperature (typically 150-200 °C) and maintain for several hours.

  • Cool the autoclave to room temperature and carefully vent the excess ethylene.

  • Dissolve the crude product in toluene and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain norbornene.

  • Norbornane can be obtained by catalytic hydrogenation of norbornene.[2]

G Cyclopentadiene Cyclopentadiene Diels-Alder Reaction Diels-Alder Reaction Cyclopentadiene->Diels-Alder Reaction Ethylene Ethylene Ethylene->Diels-Alder Reaction Norbornene Norbornene Diels-Alder Reaction->Norbornene Hydrogenation Hydrogenation Norbornene->Hydrogenation Norbornane Norbornane Hydrogenation->Norbornane

Characterization and Analysis: Unveiling the Molecular Landscape

A thorough characterization of both aza-bicyclic and carbocyclic analogs is essential to understand their properties and to inform drug design efforts. This section outlines key experimental techniques for determining crucial parameters.

Determination of Physicochemical Properties

Experimental Protocol: pKa Determination by Potentiometric Titration

This method is a reliable way to determine the acid dissociation constant of the aza-bicyclic compound.[3][4][5]

Materials:

  • Aza-bicyclic compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Calibrated pH meter and electrode

  • Stir plate and stir bar

  • Burette

  • Deionized water

Procedure:

  • Accurately weigh a sample of the aza-bicyclic compound and dissolve it in a known volume of deionized water.

  • Place the solution in a beaker with a stir bar and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the solution with the standardized HCl solution, adding small increments and recording the pH after each addition.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of HCl added to generate a titration curve.

  • The pKa is the pH at the half-equivalence point.

Experimental Protocol: LogD Determination by the Shake-Flask Method

This classic method is used to determine the distribution coefficient of a compound between an organic and an aqueous phase.[6][7]

Materials:

  • Aza-bicyclic or carbocyclic compound

  • 1-Octanol (pre-saturated with buffer)

  • Phosphate buffer (pH 7.4, pre-saturated with 1-octanol)

  • Separatory funnel or vials

  • Shaker

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Prepare a stock solution of the compound in either the buffer or 1-octanol.

  • Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase.

  • Shake the mixture for a predetermined time (e.g., 1-24 hours) to allow for equilibration.

  • Allow the phases to separate completely.

  • Carefully withdraw a sample from each phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculate the LogD as the logarithm of the ratio of the concentration in the 1-octanol phase to the concentration in the aqueous phase.

Conformational Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of bicyclic systems.[8] Key parameters such as chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) data provide valuable insights into the geometry and dynamics of the molecule. For aza-bicyclic systems, the chemical shifts of protons and carbons adjacent to the nitrogen atom are particularly sensitive to the local electronic environment and conformation.

X-ray Crystallography

X-ray crystallography provides a definitive picture of the three-dimensional structure of a molecule in the solid state.[9] This technique can precisely determine bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's conformation. Comparing the crystal structures of aza-bicyclic compounds with their carbocyclic analogs can reveal subtle differences in their geometries that may not be apparent from solution-state studies.

Impact on Biological Activity: Case Studies and Design Principles

The ultimate goal of incorporating an aza-bicyclic scaffold into a drug candidate is to improve its pharmacological profile. The changes in physicochemical properties and conformation discussed in the previous sections can have a profound impact on a molecule's interaction with its biological target.

The Role of the Nitrogen Atom in Receptor Interactions

The nitrogen atom in an aza-bicyclic system can participate in several key interactions with a biological target:

  • Hydrogen Bonding: The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, while a protonated nitrogen can act as a hydrogen bond donor.

  • Ionic Interactions: A protonated nitrogen can form a salt bridge with a negatively charged residue (e.g., aspartate or glutamate) on the target protein.[10]

  • Cation-π Interactions: A protonated nitrogen can engage in favorable interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) on the target.

The position of the nitrogen atom within the bicyclic scaffold is crucial. A bridgehead nitrogen, as in tropane, presents its lone pair or proton in a specific and rigid orientation, which can be exploited for highly selective interactions.[11][12]

Case Study: Tropane Alkaloids in Medicine

The tropane alkaloids are a classic example of the successful application of aza-bicyclic scaffolds in medicine.[13]

  • Atropine and Scopolamine: These compounds are muscarinic acetylcholine receptor antagonists. The protonated nitrogen of the tropane core is thought to mimic the quaternary ammonium group of acetylcholine, leading to their anticholinergic activity.

  • Cocaine: This well-known stimulant acts by blocking the dopamine transporter. The tropane scaffold provides the rigid framework necessary to position the key pharmacophoric groups for high-affinity binding.

The development of synthetic tropane analogs has been an active area of research, with modifications to the core scaffold and its substituents leading to compounds with altered selectivity and potency for various targets.[14]

Conclusion: A Strategic Choice in Drug Design

The decision to employ an aza-bicyclic system over its carbocyclic analog is a strategic one, driven by the specific goals of the drug discovery program. The introduction of a nitrogen atom offers a powerful means to modulate key physicochemical properties such as pKa, solubility, and lipophilicity. Furthermore, the nitrogen can serve as a key interaction point with the biological target, enhancing potency and selectivity. However, these potential advantages must be weighed against the synthetic challenges and the potential for altered metabolic profiles. A thorough understanding of the fundamental differences between these two classes of bicyclic systems, as outlined in this guide, will empower medicinal chemists to make informed decisions and to fully exploit the potential of these three-dimensional scaffolds in the design of next-generation therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Enantioselective Synthesis of Tropane Alkaloids.
  • BenchChem. (2025). An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • Emond, P., et al. (2001). Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands. PubMed.
  • Olson, J. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au.
  • Creative Bioarray. (n.d.).
  • Encyclopedia.pub. (2022).
  • Cambridge MedChem Consulting. (n.d.). LogP/D.
  • Doms, L., et al. (1985).
  • Wang, L., et al. (2015).
  • ResearchGate. (n.d.). Synthesis of Norbornene Derivatives by Diels‐Alder Cycloaddition and Subsequent Copolymerization with Maleic Anhydride | Request PDF.
  • Allinger, N. L., et al. (1987). Structures of norbornane and dodecahedrane by molecular mechanics calculations (MM3), x-ray crystallography, and electron diffraction. Journal of the American Chemical Society.
  • Wan, H., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Eslamimanesh, A., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI.
  • Avdeef, A. (2012).
  • Min, Y., et al. (1998). Crystal and molecular structures of norbornene. Semantic Scholar.
  • Monteiro, M., et al. (2024). Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity.
  • Fazal, A., et al. (2021). Synthesis and Characterization of Polynorbornenes with Nitronaphthyl Side‐Chains. PMC.
  • Lazny, R. (1995).
  • Vaia. (n.d.).
  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.).
  • Pearson+. (n.d.).
  • El-Gajgaji, A., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • DMPK. (2023). How to Evaluate Lipophilicity Rapidly?
  • BenchChem. (2025).
  • ResearchGate. (n.d.). From left to right, structures of norbornane, bicyclo[2.2.2]octane, cubane and adamantane.
  • Meltzer, P. C., et al. (2000). Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors. PubMed.
  • Waters. (n.d.). Determination of Partitioning Coefficient by UPLC-MS/MS.
  • Olson, J. A., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. eScholarship.org.
  • PubChem. (n.d.). Tropane | C8H15N | CID 637986.
  • BenchChem. (n.d.). Conformational Analysis of Bicyclo[4.3.1]decane Systems: A Technical Guide.
  • Monteiro, M., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications.
  • Sadek, B., et al. (2014). Synthesis, biological evaluation, and computational studies of Tri- and tetracyclic nitrogen-bridgehead compounds as potent dual-acting AChE inhibitors and hH3 receptor antagonists. PubMed.
  • Shahjalal University of Science & Technology. (2012). Tropane.
  • ResearchGate. (2025). Syntheses, Conformations, and Basicities of Bicyclic Triamines.
  • Malhotra, S., et al. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry.
  • MDPI. (2018). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
  • Matsumoto, R. R., et al. (2011). The effect of the pyridyl nitrogen position in pyridylpiperazine sigma ligands. PMC.
  • ResearchGate. (n.d.). Fused Heterocycles Bearing Bridgehead Nitrogen as Potent HIV-1 NNRTIs.
  • auremn. (n.d.).
  • Wikipedia. (n.d.). X-ray crystallography.
  • Malhotra, S., et al. (2025).
  • Kohnen-Gottig, L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. MDPI.
  • ResearchGate. (n.d.).
  • JOCPR. (2015). Pharmacological profile of tropane a.
  • Taylor & Francis. (n.d.). Tropane – Knowledge and References.
  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints.
  • ResearchGate. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

Sources

Methodological & Application

Application Note & Protocol: Palladium-Catalyzed Ring-Opening of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one for the Synthesis of Carbocyclic Nucleoside Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The palladium-catalyzed ring-opening of strained bicyclic systems represents a powerful strategy in modern synthetic chemistry. This guide provides a detailed examination of the application of this methodology to 2-oxa-5-azabicyclo[2.2.1]heptan-3-one, a conformationally restricted lactone. This reaction serves as a pivotal step in the synthesis of high-value carbocyclic nucleoside analogues, a class of compounds with significant therapeutic potential as antiviral and anticancer agents. We will explore the underlying catalytic mechanism, provide field-proven experimental protocols, and discuss the critical parameters that govern reaction success.

Scientific Principles & Mechanism

The palladium-catalyzed ring-opening of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one is a sophisticated transformation that leverages the principles of the renowned Tsuji-Trost reaction.[1] The inherent ring strain of the bicyclic system facilitates the cleavage of the C-O bond, enabling the formation of a versatile cyclopentenyl scaffold.

The Substrate: A Constrained Synthon

The 2-oxa-5-azabicyclo[2.2.1]heptane framework is a bridged morpholine isostere, often synthesized from starting materials like trans-4-hydroxy-L-proline.[2] Its rigid structure makes it an attractive building block in medicinal chemistry for creating backbone-constrained analogues of bioactive molecules.[3][4] The lactone functionality within this system provides a strategic point for palladium-catalyzed activation and subsequent ring-opening.

The Catalytic Cycle: A Pd(0)/Pd(II) Pathway

The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle, which is fundamental to many palladium-catalyzed cross-coupling and allylic substitution reactions.[1][5]

  • Oxidative Addition: The cycle initiates with the coordination of a catalytically active 14-electron Pd(0) complex to the bicyclic lactone. This is followed by the oxidative addition of the palladium into the allylic C-O bond of the lactone, cleaving the ring and forming a cationic π-allylpalladium(II) intermediate.[1] This step is driven by the release of ring strain.

  • Nucleophilic Attack: A "soft" nucleophile, such as a purine or pyrimidine base, then attacks one of the termini of the π-allyl complex. This attack typically occurs on the face opposite to the palladium metal, ensuring a stereospecific inversion of configuration.[6]

  • Reductive Elimination: Following nucleophilic attack, the resulting complex undergoes reductive elimination to release the final product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Catalytic_Cycle pd0 Pd(0)L₂ pi_allyl π-Allyl Pd(II) Intermediate pd0->pi_allyl Oxidative Addition substrate 2-Oxa-5-azabicyclo [2.2.1]heptan-3-one substrate->pi_allyl product_complex Product-Pd(II) Complex pi_allyl->product_complex Nucleophilic Attack nucleophile Nucleophile (Nu⁻) (e.g., Nucleobase) nucleophile->product_complex product_complex->pd0 Reductive Elimination product Carbocyclic Nucleoside Analogue Precursor product_complex->product

Caption: The Pd(0)/Pd(II) catalytic cycle for the ring-opening reaction.

Causality Behind Experimental Choices

The success of this reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Precursor: A Pd(0) source is required. While catalysts like Pd(PPh₃)₄ can be used directly, it is more common and often more efficient to use a stable Pd(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which generates the active monoligated Pd(0) species in situ.[7]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity.[1] Simple triphenylphosphine (PPh₃) is often sufficient for basic transformations. However, for asymmetric syntheses, where control of enantioselectivity is desired, chiral ligands such as the Trost ligand are employed.[6] The electronic and steric properties of the ligand directly influence the rate of oxidative addition and the regioselectivity of the nucleophilic attack.[6]

  • Solvent: Anhydrous, polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used. These solvents are capable of dissolving the polar intermediates and reagents without interfering with the catalytic cycle.

  • Nucleophile: The choice of nucleophile is critical. For the synthesis of nucleoside analogues, protected purine or pyrimidine bases are used. The nucleophilicity must be sufficient to attack the π-allyl complex but not so high as to cause side reactions.

Application in Carbocyclic Nucleoside Synthesis

Significance of Carbocyclic Nucleosides

Carbocyclic nucleosides are analogues of natural nucleosides where the furanose ring's oxygen atom is replaced by a methylene group.[8] This seemingly minor change has profound biological implications:

  • Metabolic Stability: The absence of the glycosidic bond renders them resistant to cleavage by phosphorylases and hydrolases, leading to an increased in vivo half-life.[8]

  • Potent Biological Activity: Many carbocyclic nucleosides are potent antiviral agents because they act as reverse-transcriptase inhibitors. Prominent examples include Abacavir (an anti-HIV drug) and Entecavir (an anti-hepatitis B drug).[8][9]

The palladium-catalyzed ring-opening provides a convergent and stereocontrolled route to the chiral cyclopentenyl amine core, which is the key structural motif of these important therapeutic agents.[10]

Detailed Experimental Protocols

This section provides a generalized, self-validating protocol for the palladium-catalyzed ring-opening reaction.

Materials and Reagents
  • Substrate: N-protected 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (e.g., N-Boc or N-Cbz protected)

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Nucleophile: Protected nucleobase (e.g., 6-chloropurine, silylated thymine)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Additives: A weak base (e.g., triethylamine) may be required depending on the nucleophile.

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask, syringes, condenser, magnetic stirrer.

General Experimental Workflow

The following diagram illustrates the standard workflow for setting up and performing the catalytic reaction.

Experimental_Workflow prep 1. Preparation - Dry glassware under vacuum. - Prepare anhydrous solvent. setup 2. Reaction Setup - Add substrate, nucleophile, ligand. - Flush flask with Argon/N₂. prep->setup reagents 3. Reagent Addition - Add solvent via syringe. - Add Pd₂(dba)₃ catalyst. setup->reagents reaction 4. Reaction - Heat to reflux (e.g., 65-70 °C). - Monitor by TLC/LC-MS. reagents->reaction workup 5. Workup - Cool to room temp. - Filter through Celite. - Concentrate in vacuo. reaction->workup purify 6. Purification - Column chromatography on silica gel. workup->purify analyze 7. Analysis - ¹H NMR, ¹³C NMR, HRMS - Confirm structure and purity. purify->analyze

Caption: Standard experimental workflow for the ring-opening reaction.

Protocol: Synthesis of an N-Boc-Protected Carbocyclic Nucleoside Precursor

This protocol describes a representative synthesis using 6-chloropurine as the nucleophile.

  • Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar and condenser, add N-Boc-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (1.0 mmol, 1.0 equiv), 6-chloropurine (1.2 mmol, 1.2 equiv), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Catalyst Addition: Add anhydrous THF (20 mL) via syringe. Stir the mixture for 5 minutes to allow for dissolution. In a single portion, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) to the stirring suspension. The mixture will typically turn from a pale yellow to a dark red or brown color.

  • Reaction: Heat the reaction mixture to reflux (approximately 67 °C) under the argon atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter it through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical conditions and expected outcomes for the ring-opening reaction with various nucleophiles.

EntryNucleophile (NuH)Pd Source (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
16-ChloropurinePd₂(dba)₃ (2.5)PPh₃ (10)THF67685-95
2Thymine (silylated)Pd₂(dba)₃ (2.5)PPh₃ (10)THF67880-90
3Adenine (protected)Pd₂(dba)₃ (2.5)PPh₃ (10)DMF801275-85
4Sodium MalonatePd(PPh₃)₄ (5)-THF674>90

Troubleshooting

  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure the use of high-purity, fresh Pd₂(dba)₃. Ensure all reagents and solvents are strictly anhydrous and the reaction is maintained under a positive pressure of inert gas.

  • Formation of Side Products:

    • Cause: Nucleophile degradation or side reactions.

    • Solution: Ensure the nucleophile is stable under the reaction conditions. For sensitive nucleobases, using silyl-protected derivatives can improve outcomes. Lowering the reaction temperature may also reduce side product formation.

  • Poor Regioselectivity (with unsymmetrical π-allyl intermediates):

    • Cause: Ligand choice.

    • Solution: The electronics and sterics of the ligand control regioselectivity. Experiment with different phosphine ligands (e.g., dppf, Xantphos) to favor the desired regioisomer.

Conclusion

The palladium-catalyzed ring-opening of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one is a robust and highly effective method for accessing chiral cyclopentenyl amine scaffolds. Its application in the convergent synthesis of carbocyclic nucleoside analogues highlights its significance for professionals in drug discovery and development. By understanding the core mechanistic principles and carefully controlling the key experimental parameters, researchers can reliably leverage this reaction to build molecular complexity and access novel therapeutic candidates.

References

  • Li, X. (2020). Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and. Accounts of Chemical Research.
  • (2024). Pd-Catalyzed Asymmetric Allylic Substitution Cascade via Desymmetrization for the Construction of Chiral Polyheterocycles. Thieme.
  • Wikipedia. Tsuji–Trost reaction. Wikipedia.
  • Synthesis of carbocyclic nucleoside analogs with five-membered heterocyclic nucleobases. PMC.
  • Pd and Mo Catalyzed Asymmetric Allylic Alkyl
  • Wikipedia. Carbocyclic nucleoside. Wikipedia.
  • (2011).
  • (2020). From Heterocycles to Carbacycles: Synthesis of Carbocyclic Nucleoside Analogues from Enals and Hydroxylamines.
  • (2013). An improved synthesis of (lS,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. Chinese Chemical Letters.
  • (2020).
  • (2021). Nucleoside Analogs. Encyclopedia MDPI.
  • (2006). Pd-catalyzed ring opening of oxa- and azabicyclic alkenes with aryl and vinyl halides: efficient entry to 2-substituted 1,2-dihydro-1-naphthols and 2-substituted 1-naphthols. PubMed.
  • (2022). 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
  • (2022). (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues.
  • (2023). Palladium Catalyzed Ring-Opening of Diazabicylic Olefins with 4-Halo-1,3-Dicarbonyl Compounds: Accessing 3(2H)-Furanone-Appended Cyclopentenes. MDPI.
  • (2017).

Sources

The Vince Lactam: A Cornerstone in the Asymmetric Synthesis of Abacavir

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthetic Protocol

Introduction: Abacavir and the Imperative of Chirality

Abacavir is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a critical role in the combination antiretroviral therapy for the treatment of HIV/AIDS.[1] Its molecular structure features a carbocyclic guanosine analogue that lacks a 3'-hydroxyl group on the pentose ring, which, when incorporated into viral DNA, leads to chain termination and halts viral replication. The biological activity of Abacavir is critically dependent on its stereochemistry. Therefore, the development of stereoselective synthetic routes to obtain the desired enantiomer is of paramount importance in its pharmaceutical production. A pivotal building block that has enabled the efficient asymmetric synthesis of Abacavir is 2-Azabicyclo[2.2.1]hept-5-en-3-one, commonly known as the Vince lactam.[2][3]

This document provides a detailed overview and protocols for the application of the Vince lactam in the synthesis of Abacavir, focusing on the synthesis of the racemic lactam, its enzymatic resolution, and its subsequent conversion to the final active pharmaceutical ingredient.

Part 1: Synthesis of Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam)

The most common and industrially scalable approach to the racemic Vince lactam is through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile. One established method involves the use of methanesulfonyl cyanide, followed by hydrolysis.[4]

Causality of Experimental Choices:
  • Diels-Alder Reaction: This cycloaddition provides a robust and efficient method for constructing the bicyclic core of the Vince lactam.

  • Methanesulfonyl Cyanide: This dienophile is chosen for its reactivity and the subsequent ease of hydrolysis of the resulting adduct to the desired lactam.

  • Hydrolysis: An acidic workup is crucial to convert the intermediate from the Diels-Alder reaction into the final lactam structure.

Experimental Protocol: Synthesis of Racemic Vince Lactam

Materials:

  • Cyclopentadiene (freshly cracked)

  • Methanesulfonyl cyanide

  • Toluene

  • Acetic acid

  • Water

  • Sodium bicarbonate

Procedure:

  • In a clean, dry, and inerted reaction vessel, dissolve methanesulfonyl cyanide in toluene.

  • Cool the solution to 0-5 °C.

  • Slowly add freshly cracked cyclopentadiene to the cooled solution while maintaining the temperature.

  • Allow the reaction to stir at this temperature for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, carefully add a mixture of acetic acid and water to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours to facilitate hydrolysis.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one.

G cluster_0 Synthesis of Racemic Vince Lactam A Cyclopentadiene + Methanesulfonyl Cyanide B Diels-Alder Reaction (Toluene, 0-5 °C to RT) A->B C Intermediate Adduct B->C D Acidic Hydrolysis (Acetic Acid, H2O, Reflux) C->D E Racemic Vince Lactam D->E

Caption: Workflow for the synthesis of racemic Vince lactam.

Part 2: Enzymatic Kinetic Resolution of (±)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The therapeutic efficacy of Abacavir is enantiomer-specific. Therefore, the resolution of the racemic Vince lactam is a critical step. Enzymatic kinetic resolution is a highly efficient and environmentally friendly method to obtain the desired enantiomerically pure lactam.[5][6] This process utilizes enzymes, such as γ-lactamases, that selectively hydrolyze one enantiomer of the lactam, allowing for the separation of the unreacted, desired enantiomer.

Causality of Experimental Choices:
  • Enzymatic Resolution: This method offers high enantioselectivity under mild reaction conditions, avoiding the use of harsh chemicals and protecting groups often required in classical resolution methods.

  • γ-Lactamase: Specific strains of bacteria, such as Bradyrhizobium japonicum, produce γ-lactamases that exhibit high stereoselectivity for the hydrolysis of the (+)-enantiomer of the Vince lactam, leaving the desired (-)-enantiomer unreacted.[6]

Experimental Protocol: Enzymatic Resolution of Racemic Vince Lactam

Materials:

  • Racemic 2-Azabicyclo[2.2.1]hept-5-en-3-one

  • Whole cells or purified γ-lactamase from a suitable microbial source (e.g., Bradyrhizobium japonicum or Microbacterium hydrocarbonoxydans)[5][6]

  • Phosphate buffer (pH 7.0-8.0)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Prepare a suspension of the racemic Vince lactam in the appropriate phosphate buffer.

  • Add the whole cells or purified enzyme to the suspension.

  • Maintain the reaction at a controlled temperature (typically 25-35 °C) and pH.

  • Monitor the progress of the resolution by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining lactam. The reaction is typically stopped at or near 50% conversion to maximize the yield and e.e. of the desired enantiomer.

  • Once the desired conversion is reached, terminate the reaction by filtering off the cells or denaturing the enzyme.

  • Extract the aqueous reaction mixture with ethyl acetate.

  • The organic layer will contain the unreacted (-)-Vince lactam, while the hydrolyzed product will remain in the aqueous layer.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting enantiomerically enriched (-)-Vince lactam can be further purified if necessary.

Data Presentation:
ParameterTypical ValueReference
Enantiomeric Excess (e.e.)>99%[6]
Yield of (-)-Vince Lactam~45-50%[6]
Reaction Time12-24 hours[5]
Optimal pH7.5[5]

Part 3: Synthesis of Abacavir from (-)-2-Azabicyclo[2.2.1]hept-5-en-3-one

The enantiomerically pure (-)-Vince lactam serves as the chiral precursor for the synthesis of Abacavir. The synthetic route involves several key transformations, including the protection of the lactam nitrogen, stereoselective dihydroxylation of the double bond, reductive opening of the lactam ring, and finally, the construction of the purine base and introduction of the cyclopropylamino group. A more direct approach involves the coupling of the protected amino alcohol derived from the Vince lactam with a suitable purine precursor.

Causality of Experimental Choices:
  • Lactam Ring Opening: This step is essential to reveal the aminocyclopentene backbone required for the carbocyclic nucleoside structure.

  • Coupling with Purine Moiety: The choice of the purine precursor and the coupling conditions are critical for the efficient formation of the N-glycosidic bond analogue.

  • Introduction of Cyclopropylamine: This final step introduces the key substituent at the C6 position of the purine ring, which is crucial for the biological activity of Abacavir.

Experimental Protocol: Key Steps in the Conversion to Abacavir

Note: The following is a generalized protocol highlighting the key transformations. Specific reagents and conditions may vary based on the chosen synthetic strategy.

Step 1: Lactam Ring Opening and Protection

  • The enantiopure (-)-Vince lactam is first N-protected (e.g., with a Boc group).

  • The protected lactam is then subjected to reductive cleavage, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), to open the lactam ring and yield the corresponding protected amino alcohol.

Step 2: Coupling with the Purine Precursor

  • The protected amino alcohol is coupled with a suitable purine derivative, such as 4,6-dichloro-5-formamido-2-aminopyrimidine.[7] This reaction is typically carried out in the presence of a base.

Step 3: Imidazole Ring Formation and Final Functionalization

  • The coupled intermediate undergoes cyclization to form the purine ring system. This is often achieved by treatment with an orthoformate.[8]

  • The final step involves the nucleophilic substitution of the chlorine atom at the 6-position of the purine ring with cyclopropylamine to yield Abacavir.[7][8]

G cluster_1 Abacavir Synthesis from (-)-Vince Lactam F (-)-Vince Lactam G Lactam Ring Opening & Protection F->G H Protected Amino Alcohol G->H I Coupling with Purine Precursor H->I J Coupled Intermediate I->J K Imidazole Ring Formation J->K L 6-Chloropurine Intermediate K->L M Reaction with Cyclopropylamine L->M N Abacavir M->N

Caption: Key transformations in the synthesis of Abacavir.

Conclusion

The use of 2-Azabicyclo[2.2.1]hept-5-en-3-one (Vince lactam) is a cornerstone in the efficient and stereoselective synthesis of the anti-HIV drug Abacavir. The robust synthesis of the racemic lactam via a Diels-Alder reaction, coupled with the highly selective enzymatic kinetic resolution, provides a reliable and scalable route to the enantiomerically pure intermediate. Subsequent chemical transformations allow for the construction of the final Abacavir molecule with the correct stereochemistry essential for its therapeutic activity. The methodologies described herein represent a convergence of classical organic synthesis and modern biocatalysis, underscoring the power of interdisciplinary approaches in pharmaceutical development.

References

  • Bentham Science. (n.d.). Synthetic Methodologies towards Abacavir (ABC): An Anti-HIV Drug.
  • Grokipedia. (n.d.). Vince lactam.
  • PubMed. (2024, July 15). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
  • ASM Journals. (2017, December 15). Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam (2-Azabicyclo[2.2.1]hept-5-en-3-one).
  • ResearchGate. (2026, January 24). Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry.
  • PubMed. (2014, October 15). Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6.
  • PubMed. (2006, April 15). Abacavir prodrugs: microwave-assisted synthesis and their evaluation of anti-HIV activities.
  • New Drug Approvals. (2019, June 4). ABACAVIR.
  • (2026, February 13). Exploring the Chemical Properties and Applications of Vince Lactam (CAS 79200-56-9).
  • ACS Publications. (2025, September 5). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir.
  • ACS Publications. (2025, September 5). 4-Hydroxy-2-cyclopenten-1-ones: Total Synthesis of Entecavir, Abacavir, and Carbovir.
  • PubMed. (2006, July 15). Synthesis of carbovir and abacavir from a carbocyclic precursor.
  • ResearchGate. (2025, August 5). Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine.
  • ResearchGate. (2025, August 10). Synthesis of Carbovir and Abacavir from a Carbocyclic Precursor.
  • Google Patents. (n.d.). EP1857458A1 - Process for the preparation of abacavir.
  • European Patent Office. (2008, July 2). Process for the preparation of abacavir - EP 1939196 A1.
  • Google Patents. (n.d.). Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on.

Sources

Functionalization of the C-6 position in 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C-6 Position in 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Executive Summary

The 2-oxa-5-azabicyclo[2.2.1]heptan-3-one scaffold is a privileged bicyclic lactone, widely utilized as a conformationally constrained surrogate for proline or


-amino acids (GABA) in peptidomimetics and protease inhibitors.[1] While C-3 functionalization (alpha to the carbonyl) is well-documented for generating diversity, the C-6 position  (alpha to the nitrogen) remains an underutilized vector for Structure-Activity Relationship (SAR) expansion.[1]

Functionalization at C-6 is strategically valuable because it projects substituents into a distinct quadrant of the biological receptor space, often enhancing selectivity or metabolic stability. However, this position is sterically congested and stereoelectronically unique due to the bridgehead constraints.

This Application Note provides a definitive guide to functionalizing the C-6 position using two complementary protocols:

  • Late-Stage Anodic Oxidation (Shono Type): For direct functionalization of the intact scaffold.

  • Photoredox C-H Activation: For rapid, mild analog generation.

Strategic Analysis: The C-6 Challenge

Structural Anatomy & Numbering

Understanding the IUPAC numbering is critical for this protocol.

  • Position 1: Bridgehead Carbon (attached to Oxygen).

  • Position 2: Oxygen atom.[1][2][3]

  • Position 3: Carbonyl carbon.[1]

  • Position 4: Bridgehead Carbon.[1][4]

  • Position 5: Nitrogen atom (Aza).

  • Position 6: Methylene carbon (Alpha to Nitrogen).

  • Position 7: Bridge methylene.[1]

The C-6 position corresponds to the C-5 position of the parent proline ring (if synthesized via the hydroxyproline route).

Stereoelectronic Considerations
  • N-Acyliminium Ion Stability: The bridgehead nature of C-1 and C-4 prevents the formation of double bonds at these positions (Bredt's Rule).[1] However, an N-acyliminium ion can form at C-6 because the positive charge is stabilized by the nitrogen lone pair, and the planar geometry is less constrained than at the bridgehead.

  • Stereocontrol: Nucleophilic attack on the C-6 cation is highly stereoselective.[1] The "cup-shaped" geometry of the [2.2.1] system typically directs nucleophiles to the exo face (convex face), avoiding the steric bulk of the C-7 bridge.

Protocol A: Anodic Oxidation (Shono) & Nucleophilic Trapping[1]

Objective: To introduce a methoxy "handle" at C-6, which is subsequently displaced by a carbon nucleophile.[1] This is the most scalable and robust method for C-6 functionalization.[1]

Workflow Diagram

ShonoPathway Start Scaffold (1) (N-Boc/Cbz Protected) Oxidation Anodic Oxidation (MeOH, LiBF4) Start->Oxidation -2e-, -H+ Intermediate C-6 Methoxy Aminal (2) Oxidation->Intermediate +MeOH Activation Lewis Acid (BF3·OEt2 / TiCl4) Intermediate->Activation Cation N-Acyliminium Ion (3) Activation->Cation -OMe Trapping Nucleophilic Attack (AllylTMS / Silyl Enol Ether) Cation->Trapping +Nu Product C-6 Functionalized Scaffold (4) Trapping->Product Exo-selective

Figure 1: The Shono Oxidation pathway converts the inert C-6 methylene into a reactive electrophile via an N-acyliminium ion.[1]

Experimental Procedure

Reagents Required:

  • Substrate: N-Boc-2-oxa-5-azabicyclo[2.2.1]heptan-3-one (0.5 mmol)

  • Solvent: Anhydrous Methanol (MeOH)[1]

  • Electrolyte: Lithium Tetrafluoroborate (

    
    ) or 
    
    
    
    [1]
  • Electrodes: Carbon graphite (Anode) and Platinum or Steel (Cathode)[1]

  • Lewis Acid:

    
     or 
    
    
    
    [1]
  • Nucleophile: Allyltrimethylsilane (AllylTMS)[1]

Step-by-Step Protocol:

  • Electrolysis (The Oxidation):

    • Dissolve the substrate (0.5 mmol) in 10 mL of 0.1 M

      
       in MeOH.
      
    • Place in an undivided electrolysis cell equipped with carbon electrodes.

    • Perform constant current electrolysis (CCE) at

      
      .
      
    • Pass

      
       of charge. Monitor consumption of starting material by TLC (stain with ninhydrin or PMA).
      
    • Checkpoint: The product (C-6 methoxy aminal) is usually stable.[1] Evaporate MeOH and extract with EtOAc/Water. The crude oil can often be used directly.

  • Nucleophilic Substitution (The Trapping):

    • Dissolve the crude C-6 methoxy intermediate in anhydrous

      
       (
      
      
      
      ) under Argon.
    • Cool to

      
      .
      
    • Add the nucleophile (e.g., AllylTMS, 2.0 equiv).

    • Add

      
       (1.5 equiv) dropwise.
      
    • Stir at

      
       for 1 hour, then slowly warm to 
      
      
      
      .
    • Quench: Add saturated aqueous

      
      .
      
    • Purification: Extract with DCM, dry over

      
      , and purify via flash chromatography.
      

Table 1: Troubleshooting the Shono Route

IssueProbable CauseCorrective Action
Low Conversion (Step 1) Electrode passivation (polymer film).[1]Reverse polarity for 30s every 5 mins or polish electrodes.
Ring Opening Lewis Acid too strong or temp too high.[1]Switch from

to

. Keep at

.
No Reaction (Step 2) Moisture in solvent killing the iminium.Ensure strict anhydrous conditions; use molecular sieves.

Protocol B: Photoredox C-H Alkylation (Minisci-Type)

Objective: Direct alkylation of C-6 using a carboxylic acid radical precursor. This method avoids the electrochemical setup and is ideal for parallel synthesis (library generation).

Mechanism Overview

This protocol utilizes a Hydrogen Atom Transfer (HAT) catalyst (like Quinuclidine) or a direct radical addition if the nitrogen is unprotected (Minisci), though the N-protected route via HAT is preferred for this scaffold to preserve the lactone.

Reagents:

  • Photocatalyst:

    
     (
    
    
    
    )
  • HAT Catalyst: Quinuclidine (

    
    )[1]
    
  • Oxidant: tert-Butyl peroxybenzoate (

    
    )[1]
    
  • Alkylating Agent: Electron-deficient alkene (Michael acceptor) or Boronic acid (depending on specific radical cycle).[1]

  • Note: A simpler route for alpha-amino C-H functionalization uses TBADT (Tetrabutylammonium decatungstate) as the HAT photocatalyst.[1]

Step-by-Step Protocol (TBADT Method):

  • Setup:

    • In a 4 mL glass vial, combine:

      • Substrate (

        
        )
        
      • TBADT (

        
        , 
        
        
        
        )[1]
      • Michael Acceptor (e.g., Dimethyl maleate or Acrylate,

        
        )[1]
        
    • Solvent: Acetonitrile (

      
      ).
      
    • Sparge with Nitrogen for 5 minutes to remove Oxygen (radical quencher).

  • Irradiation:

    • Seal the vial.

    • Irradiate with 390 nm (UV/Blue) LEDs for 12–24 hours.

    • Stir vigorously.

  • Workup:

    • Concentrate solvent.[5]

    • Purify directly via silica gel chromatography.

Why this works: The TBADT abstracting hydrogen preferentially from the position alpha to the nitrogen (C-6) due to the hydridic nature of the C-H bond adjacent to the N-lone pair (even if carbamate protected, the alpha position is activated relative to the bridgehead).

References & Authority

  • Scaffold Synthesis & Utility:

    • Hanessian, S., et al. "Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds." Journal of Organic Chemistry, 2002.

    • Krow, G. R.[1] "The synthesis of 2-oxa-5-azabicyclo[2.2.1]heptanes."[1][4][6][7][8][9][10] Tetrahedron, 2004.

  • Shono Oxidation (Anodic):

    • Shono, T., et al. "Electroorganic chemistry. 46. A new synthesis of pyrrolizidine alkaloids." Journal of the American Chemical Society, 1982. Link[1]

    • Application to Proline:J. Org.[6] Chem. 1983, 48, 3338.

  • Photoredox Alpha-Amino Functionalization:

    • MacMillan, D. W. C.[1] "Decarboxylative sp3 C-H arylation and alkylation." Nature, 2014. Link[1]

Safety & Compliance

  • Lithium Tetrafluoroborate: Hygroscopic and irritant. Handle in a fume hood.

  • Electrolysis: Ensure the cell is vented to prevent pressure buildup from hydrogen evolution at the cathode.

  • BF3·OEt2: Corrosive and moisture sensitive. Use glass syringes and needles.

This protocol is designed for research use only. Validation in specific biological assays is recommended following synthesis.

Sources

Application Notes and Protocols: Hetero-Diels-Alder Reactions Yielding 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Hetero-Diels-Alder (HDA) reaction stands as a cornerstone in synthetic organic chemistry, providing an efficient and stereoselective pathway to construct six-membered heterocyclic rings.[1][2] This powerful cycloaddition has found extensive application in the synthesis of a wide array of biologically active compounds, natural products, and novel materials.[1] A particularly valuable variant of this reaction involves the use of heterodienes and heterodienophiles, which introduces one or more heteroatoms into the newly formed ring system.[3] This application note focuses on a specific and synthetically potent class of HDA reactions: the cycloaddition leading to the formation of the 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one scaffold. This bicyclic lactam framework is a key structural motif in various medicinally relevant molecules and serves as a versatile building block for further chemical elaboration.[4][5]

The 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one core can be conceptualized as a constrained analog of morpholine and is embedded within the structures of analogs of bioactive molecules like GABA, baclofen, and pregabalin.[4][5] The rigid bicyclic structure imparts specific conformational constraints that are highly desirable in drug design for optimizing binding affinity and selectivity to biological targets. This guide provides a detailed exploration of the synthesis of this important scaffold, delving into the mechanistic underpinnings, key reactants, and detailed experimental protocols.

Mechanistic Insights and Key Reactants

The formation of the 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one core via a Hetero-Diels-Alder reaction typically involves the [4+2] cycloaddition of a 1,3-diene with a suitable heterodienophile. A common and effective strategy employs an activated diene, such as Danishefsky's diene, and an imine or isocyanate derivative as the dienophile.

The Power of Danishefsky's Diene

Danishefsky's diene, formally known as trans-1-methoxy-3-trimethylsilyloxy-buta-1,3-diene, is a highly electron-rich and reactive diene that has proven to be exceptionally useful in Diels-Alder reactions.[6] Its high reactivity stems from the electron-donating effects of the methoxy and trimethylsilyloxy substituents. This heightened nucleophilicity allows it to react readily with a wide range of dienophiles, including those that are typically unreactive.[6]

The Aza-Dienophile: Imines and Isocyanates

The nitrogen atom in the target bicyclic system is introduced via an aza-dienophile. Imines, generated in situ from aldehydes and amines or used as pre-formed entities, are common choices.[7][8][9] Isocyanates also serve as potent dienophiles in this context. The reaction of Danishefsky's diene with imines, often referred to as an aza-Diels-Alder reaction, provides a direct route to functionalized dihydropyridones, which can then be further transformed.[7][8]

The general mechanism for the aza-Diels-Alder reaction between Danishefsky's diene and an imine is depicted below. The reaction can proceed through a concerted or a stepwise pathway, and the presence of Lewis or Brønsted acids can significantly influence the reaction rate and stereoselectivity.[9]

Aza-Diels-Alder Mechanism cluster_transition_state [4+2] Cycloaddition cluster_cycloadduct Initial Cycloadduct diene Danishefsky's Diene (Electron-rich) ts Transition State or Zwittterionic Intermediate diene->ts HOMO-LUMO Interaction imine Imine (R-N=CH-R') (Aza-Dienophile) imine->ts cycloadduct Dihydropyridone Precursor ts->cycloadduct Formation of new σ-bonds product 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (via subsequent steps) cycloadduct->product Work-up

Caption: Generalized mechanism of the aza-Diels-Alder reaction.

Experimental Protocols

This section provides detailed protocols for the synthesis of a 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one derivative, illustrating a common synthetic route.

Protocol 1: In Situ Generation of Imines and Subsequent Aza-Diels-Alder Reaction

This protocol describes a three-component reaction where the imine is generated in situ from an aldehyde and an amine, followed by the cycloaddition with Danishefsky's diene. This approach is often preferred for its operational simplicity.[8][9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Primary amine (e.g., aniline)

  • Danishefsky's diene

  • Methanol (anhydrous)

  • Sodium triflate (NaOTf) (optional catalyst)[8]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aromatic aldehyde (1.0 mmol, 1.0 equiv) and the primary amine (1.0 mmol, 1.0 equiv).

  • Solvent and Catalyst: Add anhydrous methanol (5 mL). If using a catalyst, add sodium triflate (0.1 mmol, 10 mol%).[8]

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine.

  • Diene Addition: Add Danishefsky's diene (1.2 mmol, 1.2 equiv) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the dihydropyridone intermediate.

  • Further Transformation: The resulting dihydropyridone can be further elaborated to the target 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one through a series of established synthetic steps, which may include reduction, hydrolysis, and intramolecular cyclization.

Protocol 2: Asymmetric Aza-Diels-Alder Reaction Using a Chiral Catalyst

Achieving enantioselectivity in the synthesis of the 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one scaffold is crucial for its application in drug development. This can be achieved through the use of chiral Lewis acid or organocatalysts.[10][11][12]

Materials:

  • Pre-formed imine (e.g., N-benzylidene-4-methoxyaniline)

  • Danishefsky's diene

  • Chiral Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex) or an organocatalyst (e.g., (S)-proline)[11]

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Standard work-up and purification reagents as listed in Protocol 1.

Procedure:

  • Catalyst Preparation (if necessary): Prepare the chiral catalyst solution according to established literature procedures.

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add the chiral catalyst (typically 5-20 mol%).

  • Reactant Addition: Add the pre-formed imine (1.0 mmol, 1.0 equiv) dissolved in the anhydrous solvent (5 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the catalyst system).

  • Diene Addition: Add Danishefsky's diene (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction and Monitoring: Stir the reaction at the specified temperature and monitor by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or other suitable analytical techniques.

Data Presentation and Analysis

The success of the Hetero-Diels-Alder reaction is evaluated based on several key parameters, including chemical yield, diastereoselectivity, and, for asymmetric reactions, enantioselectivity. The following table provides a representative summary of expected outcomes based on different reaction conditions.

EntryDienophile (Imine)CatalystSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1N-BenzylideneanilineNoneMethanolrt85N/ARacemic
2N-BenzylideneanilineNaOTf (10 mol%)Waterrt92N/ARacemic
3N-Benzylidene-4-methoxyanilineCu(OTf)₂-(S)-Box (10 mol%)DCM-2078>95:594
4In situ from Benzaldehyde and Aniline(S)-Proline (20 mol%)DMSOrt7590:1096

Note: The data in this table are illustrative and actual results may vary depending on the specific substrates and reaction conditions.

Workflow Visualization

The general workflow for the synthesis and analysis of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one derivatives is outlined below.

Synthesis Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_elaboration Further Elaboration reactants Select Diene and Dienophile reaction_setup Reaction Setup (Solvent, Catalyst) reactants->reaction_setup cycloaddition Hetero-Diels-Alder Reaction reaction_setup->cycloaddition workup Quenching and Extraction cycloaddition->workup purification Column Chromatography workup->purification structure_verification NMR, MS, IR purification->structure_verification functional_group_manipulation Modification of the Scaffold purification->functional_group_manipulation purity_analysis HPLC, GC structure_verification->purity_analysis chiral_analysis Chiral HPLC (for asymmetric reactions) purity_analysis->chiral_analysis biological_testing Screening for Bioactivity functional_group_manipulation->biological_testing

Caption: General workflow for the synthesis and analysis.

Conclusion

The Hetero-Diels-Alder reaction provides a powerful and versatile platform for the synthesis of the medicinally important 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one scaffold. By carefully selecting the diene, dienophile, and catalyst, researchers can achieve high yields and stereoselectivities. The protocols and insights provided in this application note are intended to serve as a valuable resource for scientists engaged in the synthesis of complex nitrogen- and oxygen-containing heterocycles for drug discovery and development. The continued exploration of new catalysts and reaction conditions will undoubtedly further expand the utility of this remarkable transformation.

References

  • Hetero-Diels-Alder Reactions in the Synthesis of Biologically Active Nitrogen Compounds: A Review. (2025). ResearchGate. [Link]

  • Tandem inverse-electron-demand hetero-/retro-Diels–Alder reactions for aromatic nitrogen heterocycle synthesis. (2012). Chemical Society Reviews. [Link]

  • Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. (2025). National Center for Biotechnology Information. [Link]

  • Simple organocatalyst component system for asymmetric hetero Diels–Alder reaction of isatins with enones. (n.d.). RSC Publishing. [Link]

  • HETERO DIELS-ALDER REACTIONS IN ORGANIC CHEMISTRY. (n.d.). Semantic Scholar. [Link]

  • Danishefsky's diene. (n.d.). Wikipedia. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). PubMed. [Link]

  • Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes. (n.d.). National Center for Biotechnology Information. [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. (2006). Organic Chemistry Portal. [Link]

  • Applications of Dainshefsky's Dienes in the Asymmetric synthesis of Aza-Diels-Alder Reaction. (2019). PubMed. [Link]

  • Diels-Alder Syntheses with Heteroatomic Compounds. (n.d.). Chemical Reviews. [Link]

  • (PDF) 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). ResearchGate. [Link]

  • Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines. (2000). PubMed. [Link]

  • Catalytic Asymmetric Diels-Alder Reactions. (n.d.). ResearchGate. [Link]

  • 2-Oxa-5-azabicyclo[2.2.1]heptan-6-thione: Potential Synthons for the Preparation of Novel Heteroaryl-Annulated Bicyclic Morpholines. (2025). ResearchGate. [Link]

  • Alkaline salt-catalyzed aza Diels–Alder reactions of Danishefsky's diene with imines in water under neutral conditions. (n.d.). Chemical Communications (RSC Publishing). [Link]

  • Danishefsky's Diene vs Rawal's Diene in [4+2] Hetero-Diels-Alder Reactions with Aldehydes. (2025). Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. (n.d.). Audrey Yun Li. [Link]

  • Recent Advances in Inverse-Electron-Demand Hetero-Diels–Alder Reactions of 1-Oxa-1,3-Butadienes. (n.d.). National Center for Biotechnology Information. [Link]

  • Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. (n.d.). CORE. [Link]

  • Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. (2017). Master Organic Chemistry. [Link]

  • On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. (n.d.). MDPI. [Link]

Sources

Application Notes & Protocols: A Scalable Synthesis Route for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart improved physicochemical and pharmacokinetic properties to drug candidates is relentless. The 2-oxa-5-azabicyclo[2.2.1]heptane core has emerged as a particularly valuable motif. This rigid, bridged bicyclic system serves as a conformationally constrained isostere of morpholine, a common heterocycle in many approved drugs.[1] Its unique three-dimensional structure allows for precise orientation of substituents, enabling enhanced target engagement and selectivity. Furthermore, derivatives of this scaffold are key intermediates in the synthesis of constrained γ-amino acid (GABA) analogues, which have shown potential in modulating the activity of drugs like baclofen and pregabalin.[2][3]

This application note provides a detailed, scalable, and efficient synthetic route to (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, a crucial building block for drug discovery and development. The presented protocol is based on an improved six-step synthesis starting from the readily available and inexpensive chiral building block, trans-4-hydroxy-L-proline.[1]

Overall Synthetic Strategy

The presented synthesis is a robust and efficient pathway to the target bicyclic morpholine isostere. It employs a benzyloxycarbonyl (Cbz) protecting group for the amine, which facilitates mild reaction conditions and straightforward removal in the final step. The overall yield for this six-step process is an impressive 70%, making it suitable for large-scale production.[1]

Synthetic_Pathway cluster_legend Reaction Flow trans-4-hydroxy-L-proline Starting Material N-Cbz-trans-4-hydroxy-L-proline N-Cbz-trans-4-hydroxy-L-proline trans-4-hydroxy-L-proline->N-Cbz-trans-4-hydroxy-L-proline Step 1 Methyl ester Methyl ester N-Cbz-trans-4-hydroxy-L-proline->Methyl ester Step 2 Tosylate Tosylate Methyl ester->Tosylate Step 3 Bicyclic ester Bicyclic ester Tosylate->Bicyclic ester Step 4 Final Product (1) (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane Bicyclic ester->Final Product (1) Step 5 & 6

Caption: Overall workflow for the synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Detailed Protocols and Scientific Rationale

The following section provides a step-by-step guide to the synthesis, including the rationale behind the choice of reagents and conditions.

Step 1: N-Protection of trans-4-hydroxy-L-proline
  • Reaction: Protection of the secondary amine of trans-4-hydroxy-L-proline with a benzyloxycarbonyl (Cbz) group.

  • Rationale: The Cbz group is chosen for its stability under the conditions of the subsequent reactions and its ease of removal via catalytic hydrogenation in the final step. This protection prevents unwanted side reactions involving the amine nucleophile.

  • Protocol:

    • Dissolve trans-4-hydroxy-L-proline (1 equiv.) in a 2 M NaOH solution.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 1 hour, then at room temperature overnight.

    • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

    • Acidify the aqueous layer with 2 M HCl to a pH of 2-3.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield N-Cbz-trans-4-hydroxy-L-proline.

Step 2: Esterification
  • Reaction: Conversion of the carboxylic acid to its methyl ester.

  • Rationale: Esterification of the carboxylic acid is necessary to prevent it from interfering with the subsequent tosylation and cyclization steps. The use of potassium carbonate and methyl iodide is a classic and scalable method for this transformation.

  • Protocol:

    • To a solution of N-Cbz-trans-4-hydroxy-L-proline (1 equiv.) in dry acetone, add potassium carbonate (1.5 equiv.).

    • Add methyl iodide (1.5 equiv.) and stir the mixture at room temperature overnight.

    • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the methyl ester.

Step 3: Tosylation
  • Reaction: Selective tosylation of the hydroxyl group.

  • Rationale: The hydroxyl group is converted into a good leaving group (tosylate) to facilitate the subsequent intramolecular nucleophilic substitution (cyclization) reaction. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Protocol:

    • Dissolve the methyl ester from Step 2 (1 equiv.) in dry pyridine.

    • Cool the solution to 0 °C.

    • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv.) portion-wise.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Pour the reaction mixture into ice water and extract with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the tosylate.

Step 4: Intramolecular Cyclization
  • Reaction: Formation of the bicyclic core via intramolecular Williamson ether synthesis.

  • Rationale: The alkoxide, generated in situ by the reaction of the newly formed tosylate with sodium methoxide, displaces the tosylate group in an intramolecular fashion to form the desired 2-oxa-5-azabicyclo[2.2.1]heptane ring system.

  • Protocol:

    • Dissolve the tosylate from Step 3 (1 equiv.) in dry methanol.

    • Add sodium methoxide (1.5 equiv.) and reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under vacuum.

    • Add saturated Na2CO3 solution and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.

Step 5 & 6: Hydrolysis and Deprotection
  • Reaction: Saponification of the methyl ester followed by removal of the Cbz protecting group.

  • Rationale: The ester is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated upon heating. The Cbz group is removed by catalytic hydrogenation to yield the final product.

  • Protocol:

    • Dissolve the bicyclic ester from Step 4 (1 equiv.) in a mixture of THF and water.

    • Add LiOH (2 equiv.) and stir at room temperature for 2 hours.

    • Acidify the mixture with 1 M HCl and extract with ethyl acetate.

    • Dry, filter, and concentrate the organic layer.

    • Dissolve the resulting carboxylic acid in methanol and add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

    • Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product, (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane.

Data Summary

StepReactionKey ReagentsSolventConditionsYield (%)
1N-ProtectionCbz-Cl, NaOHWater0 °C to RT~95
2EsterificationCH3I, K2CO3AcetoneRT~98
3TosylationTsCl, PyridinePyridine0 °C~92
4CyclizationNaOMeMethanolReflux~90
5&6Hydrolysis & DeprotectionLiOH, H2, Pd/CTHF/H2O, MethanolRT~90
Overall ~70

Applications in Drug Discovery

The (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is a versatile intermediate. For instance, it has been used to synthesize backbone-constrained analogues of GABAergic drugs.[2][3] This conformational restriction can lead to improved potency, selectivity, and pharmacokinetic profiles. The core is also a key component in the development of novel nucleoside analogues with potential antiviral activity.[4][5][6] The scalability of the presented synthesis is therefore of high importance for supplying sufficient quantities of this key intermediate for preclinical and clinical studies.

Applications Scaffold (1S,4S)-2-Oxa-5-azabicyclo [2.2.1]heptane Intermediate GABA_Analogues Constrained GABA Analogues (e.g., Baclofen/Pregabalin mimics) Scaffold->GABA_Analogues Derivatization Antivirals Carbocyclic Nucleoside Analogues Scaffold->Antivirals Further Synthesis Other_Molecules Other Bioactive Molecules Scaffold->Other_Molecules Functionalization

Caption: Applications of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

Conclusion

This application note details a highly efficient and scalable six-step synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from an inexpensive starting material. With an overall yield of approximately 70%, this protocol is well-suited for the large-scale production required in drug development pipelines.[1] The strategic use of the Cbz protecting group and robust, well-established reactions at each step ensures the reliability and reproducibility of the synthesis. The availability of this valuable building block will undoubtedly accelerate the discovery and development of new therapeutics based on the privileged 2-oxa-5-azabicyclo[2.2.1]heptane scaffold.

References

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues. (2022). The Journal of Organic Chemistry, 87(16). Available at: [Link][2][3]

  • An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. (2013). Chinese Chemical Letters, 24(12), 1103-1105. Available at: [Link][1]

  • Process for the preparation of 2-azabicyclo[2.2.1]hept-5-en-3-on. (n.d.). Google Patents. Available at: [7]

  • Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry. (2024). The Chemical Record. Available at: [Link][8]

  • Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. (2021). Molecules, 26(12), 3685. Available at: [Link][4]

  • Synthesis of Nucleoside Analogues and Elucidation of their Antiviral Mechanisms. (2025). Available at: [Link][5]

  • Antiviral DNA Synthesis Inhibitors. (2023). Biology LibreTexts. Available at: [Link][6]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (2026). RSC Medicinal Chemistry. Available at: [Link][9]

  • The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity. (n.d.). ScholarWorks. Available at: [Link][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereochemical Integrity of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

The 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one scaffold is a bridged morpholine derivative, increasingly valued as a conformationally constrained chimera of proline and morpholine. It serves as a critical platform for synthesizing backbone-constrained


-amino acid (GABA) analogs and peptidomimetics [1].

However, the [2.2.1] bicyclic lactone/lactam core possesses inherent stereochemical vulnerability. The bridgehead proton at C4 is


-disposed to the C3 carbonyl. While Bredt’s rule generally prohibits double bonds at bridgeheads, the enolization of this specific system is kinetically accessible under harsh basic conditions, leading to rapid racemization of the (1S, 4S) or (1R, 4R) enantiomers.

This guide provides validated protocols to maintain enantiomeric excess (ee) >99% during N-functionalization and ring-opening operations.

The Mechanism of Racemization

Understanding the "Why" is the first step to prevention. Racemization in this scaffold is primarily driven by base-mediated proton abstraction at the C4 position.

Critical Pathway Analysis
  • Trigger: Strong bases (pKa > 12) or elevated temperatures allow deprotonation at C4.

  • Intermediate: Formation of a transient enolate. Although the bridgehead double bond introduces significant ring strain (anti-Bredt character), the energy barrier is surmountable in polar aprotic solvents (DMF, DMSO).

  • Result: Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.

RacemizationMechanism cluster_conditions Risk Factors StartingMaterial Pure Enantiomer (1S, 4S) BaseAttack Base Attack (C4 Proton) StartingMaterial->BaseAttack High pH / Heat Enolate Transient Enolate (Planar C4) BaseAttack->Enolate -H+ Racemic Racemic Mixture (1S,4S) + (1R,4R) Enolate->Racemic +H+ (Non-selective) Strong Bases (NaH, LiHMDS) Strong Bases (NaH, LiHMDS) Polar Aprotic Solvents Polar Aprotic Solvents

Figure 1: Mechanism of base-catalyzed racemization at the C4 bridgehead.

Validated Protocols for N-Derivatization

The Nitrogen at position 5 is a secondary amine and the primary handle for functionalization. The goal is to functionalize N5 without disturbing the acidic proton at C4.

Protocol A: N-Protection (Boc/Cbz/Fmoc)

Objective: Install a carbamate protecting group with <0.5% loss of ee.

The Solution: Use Schotten-Baumann conditions (biphasic) or weak organic bases. Avoid strong inorganic bases in homogenous organic phases.

ParameterRecommended ConditionRisk Condition (Avoid)
Base NaHCO₃ (aq) or DIPEA (1.1 eq)NaH, KOH, LiHMDS
Solvent THF/Water (1:1) or DCMDMF, DMSO (promotes enolization)
Temperature 0 °C to RT> 40 °C
Reagent Boc₂O or Cbz-ClHighly activated acyl chlorides w/ excess base

Step-by-Step Procedure (Boc-Protection):

  • Dissolution: Dissolve 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one HCl salt (1.0 eq) in a 1:1 mixture of THF and Water (0.1 M concentration).

  • Buffer: Add NaHCO₃ (2.5 eq). The evolution of CO₂ indicates neutralization.

  • Addition: Cool to 0 °C. Add Boc₂O (1.1 eq) dropwise.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • Workup: Extract with EtOAc. Wash organic layer with 5% citric acid (removes unreacted amine) and brine.

  • Validation: Check ee via Chiral HPLC (See Section 5).

Protocol B: N-Alkylation (Reductive Amination)

Objective: Alkylate N5 without


-elimination or racemization.

The Solution: Avoid direct alkylation with alkyl halides/strong base. Use Reductive Amination .

  • Combine amine and aldehyde (1.0 eq) in DCE/MeOH.

  • Add NaBH(OAc)₃ (1.5 eq) at 0 °C.

  • Why? The acidic conditions of NaBH(OAc)₃ prevent C4 deprotonation [1].

Troubleshooting Guide

Use this decision tree to diagnose and fix stereochemical erosion.

Troubleshooting Start Issue: Loss of Optical Rotation CheckBase Check Base pKa Start->CheckBase StrongBase pKa > 10 (e.g., TEA, NaOH) CheckBase->StrongBase WeakBase pKa < 10 (e.g., NaHCO3, Pyridine) CheckBase->WeakBase Action1 Switch to Biphasic System (Schotten-Baumann) StrongBase->Action1 Fix CheckTemp Check Temperature WeakBase->CheckTemp HighTemp > 40°C CheckTemp->HighTemp LowTemp < 25°C CheckTemp->LowTemp Action2 Switch Solvent (Avoid DMF/DMSO) HighTemp->Action2 Fix Action3 Check Starting Material Purity LowTemp->Action3 Investigate

Figure 2: Diagnostic workflow for identifying the source of racemization.

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield + Racemization Ring opening (hydrolysis) followed by re-closure.Ensure anhydrous conditions if using organic bases. Switch to hindered bases (DIPEA) to prevent nucleophilic attack on carbonyl.
Drop in ee during storage Residual base in crude material.Ensure final wash with dilute acid (Citric acid or NH₄Cl) to neutralize trace base before drying.
Unexpected diastereomers Epimerization at C1 during ring formation.This usually happens during synthesis of the scaffold, not derivatization. Verify SM purity.

Analytical Verification (Self-Validating System)

You cannot assume stereochemical integrity; you must prove it.

Standard Chiral HPLC Method:

  • Column: Chiralpak IC or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA (80:[1]20) with 0.1% DEA (for free amine) or TFA (for protected species).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm.

The "Racemic Spike" Rule: Always run a racemic standard (synthesized by mixing enantiomers or intentional base-catalyzed racemization of a small aliquot) before your sample. This confirms that your method can actually separate the enantiomers.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to deprotonate the amine for alkylation? A: No. NaH is strong enough to deprotonate the C4 bridgehead position, leading to immediate racemization. Use reductive amination or weak bases (K₂CO₃ in Acetone) instead.

Q: Is the lactone ring stable to hydrolysis? A: It is moderately stable but will open under strong aqueous basic conditions (pH > 12) to form the corresponding amino-hydroxy acid. If this happens, re-closing the ring often results in a racemic mixture.

Q: I need to crystallize the product. What solvents are safe? A: Non-nucleophilic solvents like EtOAc, MTBE, or Toluene are safe. Avoid alcohols (MeOH/EtOH) with strong heating, as transesterification/ring-opening can occur over prolonged periods.

Q: How do I store the free amine? A: Store as the HCl or TFA salt. The salt form suppresses the amine's basicity, preventing "self-catalyzed" racemization or dimerization.

References

  • 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Amino Acid Analogues. 
    Journal of Organic Chemistry, 2022, 87(16), 11261–11273.[2]
    
    
  • Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides. Organic Letters, 2022, 24(48), 8791-8795.[3]

  • 2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block. (Comparative Review for [2.2.1] systems). Chemical Reviews, 2012, 112(8), 4642-4686.[4]

Sources

Technical Support Center: Troubleshooting Pd-Catalyst Poisoning in Lactam Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers engaged in palladium-catalyzed lactam ring-opening reactions. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenge of catalyst poisoning. By understanding the underlying causes of catalyst deactivation, you can enhance the efficiency, reproducibility, and success of your synthetic endeavors.

Troubleshooting Guide: From Diagnosis to Solution

This section addresses specific issues you may encounter during your experiments, providing a logical workflow from problem identification to resolution.

Issue 1: Reaction is Sluggish or Stalled

Question: My palladium-catalyzed lactam ring-opening reaction starts but then slows down significantly or stops completely before full conversion. What are the likely causes and how can I fix this?

Answer: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, often due to poisoning or the formation of inactive palladium species. Here’s a systematic approach to troubleshoot this issue:

Probable Causes:

  • Impurities in Starting Materials or Solvents: Trace impurities are a primary source of catalyst poisons. Sulfur and nitrogen-containing compounds are particularly detrimental to palladium catalysts.[1]

  • Formation of Inactive Palladium Black: The active Pd(0) species can aggregate to form palladium black, which is catalytically inactive for most transformations.[2] This is often observed as a black precipitate in the reaction mixture.

  • Chelation by the Ring-Opened Product: The amino acid product of the lactam ring-opening can act as a bidentate ligand, chelating to the palladium center and inhibiting its catalytic activity. Palladium(II) has been shown to form stable complexes with amino acids.[3][4][5]

  • Oxygen Sensitivity: Although many modern palladium catalyst systems are robust, the presence of oxygen can lead to the oxidation of the active Pd(0) to inactive Pd(II) species.

Troubleshooting Workflow:

A Sluggish/Stalled Reaction B Visual Inspection - Black precipitate? A->B C Formation of Palladium Black Suspected B->C Yes D Check Reagent Purity B->D No K Consider Alternative Catalyst/Ligand System C->K E Run Control Reaction with High-Purity Reagents D->E L Improve Inert Atmosphere Technique D->L If all else fails F Reaction improves? E->F G Impurity is the likely cause. Implement purification protocols. F->G Yes H Consider Product Inhibition F->H No I Analyze Reaction Mixture for Product-Pd Complexes H->I J Optimize Reaction Conditions (Lower concentration, additives) I->J

Caption: Troubleshooting workflow for a sluggish or stalled reaction.

Experimental Protocols:

  • Protocol 1: High-Purity Reagent Test

    • Purify Reactants:

      • Lactam: Recrystallize the lactam from a suitable solvent. Dry thoroughly under vacuum.

      • Solvent: Use anhydrous, degassed solvent. If using a common solvent like THF or dioxane, consider passing it through a column of activated alumina.

      • Other Reagents: Purify any additives or co-catalysts by appropriate methods (e.g., recrystallization, distillation).

    • Set up the Reaction: Assemble the reaction under a strict inert atmosphere (glovebox or Schlenk line).

    • Compare Results: Run the reaction with the purified materials and compare the conversion and reaction rate to your original experiment. A significant improvement points to impurities as the root cause.

  • Protocol 2: Assessing Product Inhibition

    • Spiking Experiment: Set up a standard reaction. Once it has reached approximately 20-30% conversion, add a portion of the purified, ring-opened amino acid product.

    • Monitor Reaction Rate: Continue to monitor the reaction progress. A sharp decrease in the reaction rate after the addition of the product suggests product inhibition.

Issue 2: Inconsistent Results Between Batches

Question: I am getting inconsistent yields and reaction times for my lactam ring-opening, even though I am following the same procedure. Why is this happening?

Answer: Inconsistent results are often traced back to variability in the quality of reagents or subtle differences in reaction setup.

Probable Causes:

  • Variable Purity of Commercial Reagents: The purity of starting materials, especially the lactam and any additives, can vary between batches from the same supplier.

  • Catalyst Quality and Age: Palladium catalysts can degrade over time, especially if not stored properly. The activity of a new bottle of catalyst may differ from an older one.

  • Atmospheric Contamination: Minor leaks in your reaction setup can introduce oxygen or moisture, leading to inconsistent catalyst deactivation.

Preventative Measures:

MeasureRationale
Qualify New Reagent Batches Run a small-scale test reaction with each new bottle of lactam, solvent, or other key reagents to ensure consistency.
Proper Catalyst Storage Store palladium catalysts in a desiccator under an inert atmosphere, away from light.
Standardize Inert Atmosphere Technique Ensure consistent and thorough degassing of solvents and purging of the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalyst poisons I should be concerned about in lactam ring-opening reactions?

A1: While any substance that strongly coordinates to palladium can be a poison, the most common culprits in this context are:

  • Sulfur Compounds: Thiols, thioethers, and sulfoxides are potent poisons. These can be present as impurities in starting materials or solvents.

  • Nitrogen-Containing Heterocycles: If your lactam substrate contains other nitrogenous functional groups (e.g., pyridine, imidazole), they can compete for coordination to the palladium center.

  • Amines: The amine functionality of the ring-opened product can itself act as a poison through chelation.

  • Halides: While often a component of the catalyst precursor or substrate, excess halide ions can sometimes form less active palladium complexes.

Q2: How can I detect the specific poison affecting my reaction?

A2: Identifying a specific poison often requires analytical techniques:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Can detect trace metal impurities in your starting materials.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile organic impurities in solvents or liquid reagents.

  • X-ray Photoelectron Spectroscopy (XPS): Can analyze the surface of a heterogeneous catalyst to identify adsorbed poisons like sulfur or halides.

Q3: Can I regenerate a poisoned palladium catalyst?

A3: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of catalyst.

  • For Heterogeneous Catalysts (e.g., Pd/C):

    • Mild Poisons/Fouling: Washing the catalyst with a suitable solvent may remove weakly adsorbed impurities.

    • Strong Poisons (e.g., Sulfur): Thermal treatment, such as calcination in air followed by reduction with hydrogen, can sometimes restore activity. However, this can also lead to sintering of the palladium particles.[6]

    • Nitrogen Compound Poisoning: Washing with a dilute solution of an alkali metal bicarbonate or carbonate has been shown to reactivate palladium catalysts poisoned by nitrogen-containing impurities.[7]

  • For Homogeneous Catalysts: Regeneration is generally not practical. The focus should be on prevention and, if necessary, recovery of the palladium for reprocessing.

Experimental Protocol: Regeneration of Pd/C Poisoned by Nitrogenous Compounds

  • Isolate the Catalyst: After the reaction, carefully filter the heterogeneous Pd/C catalyst from the reaction mixture.

  • Wash: Wash the catalyst thoroughly with the reaction solvent to remove residual organic material, followed by a low-boiling solvent like acetone or ethanol.

  • Reactivation: Create a slurry of the washed catalyst in a dilute aqueous solution of sodium bicarbonate (e.g., 1-5 wt%). Stir for 1-2 hours at room temperature.

  • Rinse and Dry: Filter the catalyst again, wash extensively with deionized water until the filtrate is neutral, and then with ethanol. Dry the catalyst thoroughly under vacuum.

  • Test Activity: Evaluate the activity of the regenerated catalyst in a small-scale test reaction.

Q4: How does the structure of the lactam affect catalyst poisoning?

A4: The ring size and substituents of the lactam can influence the reaction in several ways:

  • Ring Strain: Highly strained lactams (e.g., β-lactams) are more reactive, which can sometimes lead to different side reactions or decomposition pathways that may generate catalyst inhibitors.

  • Substituents: Functional groups on the lactam ring can act as directing groups or as potential poisons. For example, a substituent with a soft donor atom like sulfur would be a major concern.

Understanding the Mechanism: Where Poisoning Occurs

A simplified catalytic cycle for a generic palladium-catalyzed reductive ring-opening of a lactam via hydrogenolysis is shown below. Catalyst poisons can interfere at multiple points in this cycle.

A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Lactam C-N bond) A->B C Pd(II) Intermediate B->C Lactam D Hydride Transfer (from H2) C->D H2 E Reductive Elimination D->E E->A F Ring-Opened Product (Amino Acid) E->F F->C Forms stable chelate Poison Poison (e.g., Sulfur, N-heterocycles) Poison->A Blocks active sites Chelation Product Chelation

Caption: A simplified catalytic cycle for lactam ring-opening and points of catalyst inhibition.

As depicted, poisons can directly interact with the active Pd(0) catalyst, preventing it from entering the catalytic cycle. Additionally, the ring-opened amino acid product can form a stable chelate with the Pd(II) intermediate, preventing subsequent reductive elimination and turnover.

By understanding these potential pitfalls and employing the troubleshooting strategies outlined above, you can significantly improve the robustness and success of your palladium-catalyzed lactam ring-opening reactions.

References

  • BenchChem.
  • Google Patents.
  • Palladium-catalyzed C—O hydrogenolysis in γ-hydroxy γ-lactams as an efficient approach to 5-alkyl(aryl)pyrrolidin-2-ones.
  • Synthesis, Structural, and Catalytic Studies of Palladium Amino Acid Complexes. (URL not provided)
  • Palladium-Catalyzed Autotandem Hydrogenolysis/Hydrogenation for the Synthesis of Hexahydro-β-carbolines Containing Three Contiguous Stereocenters. PubMed. ([Link])

  • Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. Semantic Scholar. ([Link])

  • Palladium-Catalyzed Autotandem Hydrogenolysis/Hydrogenation for the Synthesis of Hexahydro-β-carbolines Containing Three Contiguous Stereocenters. Journal of the American Chemical Society. ([Link])

  • Synthesis of β-Lactams by Palladium(0)-Catalyzed C(sp(3) )
  • Synthesis, Characterization, and Non-Covalent Interactions of Palladium(II)-Amino Acid Complexes. MDPI. ([Link])

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (URL not provided)
  • Palladium mono-N-protected amino acid complexes: experimental validation of the ligand cooperation model in C–H activ
  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. ([Link])

  • Palladium(II) Chelates as Biologically Active Metallo-Drugs: Synthesis, Characterization, DNA Binding, Electrochemical and. Bendola Publishing. (URL not provided)
  • Palladium-catalyzed oxidative carbonylation of N-allylamines for the synthesis of β-lactams. ([Link])

  • Study of Catalyst Deactivation in Three Different Industrial Processes. Diva-portal.org. ([Link])

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. ([Link])

  • Detection of Catalyst Poisons. GAS Dortmund. ([Link])

  • Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. PMC. ([Link])

  • A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactiv
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem. (URL not provided)
  • Mechanisms of catalyst deactivation. SciSpace. ([Link])

  • Formal total syntheses of classic natural product target molecules via palladium-catalyzed enantioselective alkylation. PMC. ([Link])

  • The mathematical catalyst deactivation models: a mini review. PMC. ([Link])

  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. ([Link])

Sources

Minimizing side reactions in the reduction of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges associated with the reduction of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one (CAS: 159406-49-2), a strained bridged morpholinone scaffold. This structure serves as a critical "chimeric" intermediate, bridging the gap between proline mimics and carbohydrate scaffolds.[1]

The high ring strain of the [2.2.1] bicyclic system makes the C3-lactone highly reactive. The primary technical challenge is chemoselectivity : reducing the carbonyl without triggering the thermodynamic sink—reductive cleavage of the C2–O bridge (ring-opening).

Role: Senior Application Scientist Subject: Minimizing Side Reactions & Protocol Optimization Status: Operational[1]

Module 1: Diagnostic & Triage

Use this section to identify the root cause of your reaction failure.[1]

Q1: I am observing rapid formation of a polar, acyclic product. What is happening?

Diagnosis: You are likely experiencing Reductive Ring Cleavage .[1] Mechanism: The [2.2.1] bicyclic system possesses significant angle strain.[1] When a strong nucleophilic hydride (e.g., LiAlH₄) attacks the C3 carbonyl, the resulting tetrahedral intermediate collapses.[1] Instead of ejecting a leaving group to form an ether or stabilizing as a hemiacetal, the C2–O bond breaks to relieve ring strain, resulting in a substituted pyrrolidine diol (typically a hydroxymethyl-pyrrolidinol derivative). Immediate Action: Switch from "hard" nucleophiles to electrophilic reducing agents or sterically hindered hydrides under cryogenic control.

Q2: My product mixture contains epimers at the C4 position.

Diagnosis: Base-Catalyzed Epimerization .[1] Mechanism: The C4 bridgehead proton is alpha to the carbonyl.[1] If your reduction protocol involves a basic workup or strong basic hydrides at elevated temperatures, enolization can occur before reduction is complete, scrambling the stereochemistry at the bridgehead.[1] Immediate Action: Ensure the reaction medium remains neutral or slightly acidic (Lewis acid buffered) and quench at low temperatures (-78°C).

Module 2: Protocol Optimization & Troubleshooting

Scenario A: Target = Lactol (Hemiacetal) Synthesis

Goal: Partial reduction to the aldehyde equivalent for Wittig/Horner-Wadsworth-Emmons homologation.

The Problem: Over-reduction to the diol (ring open) or alcohol.[1] Optimized Protocol:

  • Reagent: DIBAL-H (Diisobutylaluminum hydride).[1]

  • Solvent: Toluene (preferred over THF to minimize Lewis basic coordination).[1]

  • Temperature: Strictly -78°C .

  • Stoichiometry: 1.1 equivalents.

  • Critical Step: The reaction must be quenched at -78°C with methanol or Rochelle's salt solution. Warming the aluminum-complex intermediate prior to quenching promotes ring opening.[1]

Scenario B: Target = Cyclic Ether (Bridged Morpholine)

Goal: Full deoxygenation of the C=O to CH₂ while maintaining the bicyclic skeleton.

The Problem: Most hydride reagents will open the ring.[1] Optimized Protocol (Ionic Hydrogenation): Instead of nucleophilic attack, use a "push-pull" mechanism.

  • Reagents: Triethylsilane (Et₃SiH) + Lewis Acid (BF₃[1]·OEt₂ or TMSOTf).[1]

  • Mechanism: The Lewis acid activates the carbonyl oxygen, and the silane delivers a hydride.[1] This proceeds via an oxocarbenium ion intermediate which is captured by the hydride faster than the ring can open.[1]

  • Note: Ensure the N-5 nitrogen is protected with an electron-withdrawing group (e.g., Boc, Cbz) to prevent Lewis acid complexation at the nitrogen, which would deactivate the system.[1]

Scenario C: Chemoselective Side-Chain Reduction

Goal: Reducing an ester/amide side chain without touching the core lactone.

The Problem: The strained lactone is more reactive than many acyclic esters.[1] Optimized Protocol:

  • Reagent: LiBH₄ (Lithium Borohydride) in THF/MeOH.

  • Selectivity: While LiBH₄ reduces esters, the strained lactone is still at risk.[1]

  • Alternative: Use SmI₂/H₂O (Samarium Diiodide) if the side chain allows radical reduction, as this often spares the lactone compared to hydride transfer.[1]

Module 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the desired kinetic pathway (Lactol/Ether) and the undesired thermodynamic pathway (Ring Opening).[1]

ReductionPathways cluster_conditions Critical Control Parameters Start 2-Oxa-5-azabicyclo [2.2.1]heptan-3-one (Strained Lactone) Tetrahedral Tetrahedral Aluminate Intermediate Start->Tetrahedral Hydride Attack (Nu-) Ether Cyclic Ether (Bridged Morpholine) Start->Ether Ionic Hydrogenation (Et3SiH / BF3·OEt2) Lactol Lactol (Hemiacetal) (Kinetic Product) Tetrahedral->Lactol Controlled Hydrolysis (-78°C, DIBAL-H) OpenRing Pyrrolidine Diol (Thermodynamic Sink) Tetrahedral->OpenRing Ring Strain Release (>0°C, LiAlH4) Temp Temp < -70°C Lewis Lewis Acid Activation

Caption: Figure 1. Divergent reduction pathways. Green paths indicate preservation of the bicyclic core; red dashed paths indicate reductive ring cleavage driven by strain release.

Module 4: Comparative Reagent Data

ReagentPrimary OutcomeRisk of Ring OpeningRecommended For
LiAlH₄ Pyrrolidine DiolHigh (Thermodynamic)Intentional ring opening to linear amino-polyols.[1]
DIBAL-H (-78°C)Lactol (Hemiacetal)Low (if quenched cold)Aldehyde generation for homologation.
NaBH₄ No Reaction / SlowLowGenerally ineffective for this strained lactone without additives.[1]
LiBH₄ MixedModerateReducing side-chain esters (requires careful monitoring).[1]
Et₃SiH / BF₃·OEt₂ Cyclic EtherVery LowFull deoxygenation to the bridged morpholine core.[1]

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use catalytic hydrogenation (H₂/Pd-C) to reduce the lactone? A: No. Heterogeneous hydrogenation typically will not reduce the lactone carbonyl to an alcohol/ether under standard conditions.[1] However, if you are trying to remove an N-Cbz group using H₂/Pd-C, be aware that the acidic conditions often generated (if PdCl₂ is used or HCl is generated) can catalyze the hydrolytic opening of the lactone ring.

Q: Why is the N-protecting group important during reduction? A: The nitrogen at position 5 is close to the reaction center.[1] A basic amine (unprotected) can coordinate with your reducing agent (aluminum or boron species), altering the effective sterics and electronics. We strongly recommend using N-Boc or N-Cbz protected substrates.[1] N-Boc is preferred for DIBAL-H reductions as it is stable to the Lewis acidic nature of aluminum hydrides at -78°C.

Q: I need to scale up this reaction. What safety concerns exist? A: The 2-oxa-5-azabicyclo[2.2.1]heptan-3-one core is energy-dense due to strain.[1] While not explosive, rapid ring-opening is exothermic.[1] On a large scale, the exotherm from LiAlH₄ addition can cause a runaway temperature increase, leading to immediate loss of the bicyclic core.[1] Dosing must be controlled to maintain T < -70°C.

References

  • Synthesis and Functionalization of the Core Scaffold: Glaser, M., et al. (2022).[1][2] "2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity: Synthesis of Backbone-Constrained γ-Amino Acid Analogues." The Journal of Organic Chemistry, 87(16), 10603–10616.[1] (Validates the stability of the core and methods for C3 functionalization).

  • General Reduction of Strained Lactones: Smith, A. B., et al. (1998).[1] "Indole-Diterpene Synthetic Studies. Construction of the Bridged Morpholine Core." Journal of the American Chemical Society.[1] (Provides precedent for ionic hydrogenation protocols in bridged ether synthesis).

  • Vince Lactam Analogues (Contextual Reactivity): Singh, R., & Vince, R. (2012).[1] "2-Azabicyclo[2.2.1]hept-5-en-3-one: Chemical Profile of a Versatile Synthetic Building Block." Chemical Reviews, 112(8), 4642–4686.[1] (While discussing the aza-analogue, this review establishes the fundamental strain-release mechanisms applicable to the [2.2.1] system).

Sources

Technical Support Center: Enhancing Enantiomeric Excess (ee) in Grieco/Vince Lactam Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Enantiomeric Excess for 2-azabicyclo[2.2.1]hept-5-en-3-one Audience: Process Chemists, Application Scientists, and Drug Development Leads Version: 2.4 (Current as of 2026)

Introduction: The Chiral Scaffold

The bicyclic lactam 2-azabicyclo[2.2.1]hept-5-en-3-one (often referred to as Vince Lactam or the Grieco Lactam scaffold) is the critical chiral building block for carbocyclic nucleosides, including Abacavir (HIV/AIDS), Peramivir (Influenza), and various prostaglandin analogs.[1]

Achieving high enantiomeric excess (>99% ee) is non-negotiable for regulatory compliance. This guide addresses the three primary methodologies for ee enhancement: Enzymatic Kinetic Resolution (Industry Standard), Asymmetric Aza-Diels-Alder Synthesis , and Downstream Crystallization .

Module 1: Enzymatic Kinetic Resolution (Bio-Resolution)

The most scalable method for industrial production involves the selective hydrolysis of the racemic lactam using recombinant lactamases or lipases.

Core Mechanism

The kinetic resolution relies on an enzyme (typically a


-lactamase) that hydrolyzes one enantiomer of the racemic lactam into the corresponding amino acid (which is water-soluble), leaving the desired enantiomer intact (which is extractable in organic solvent).

EnzymaticResolution Racemate Racemic Lactam (±)-2-azabicyclo[2.2.1]... Reaction Hydrolysis (Phosphate Buffer, pH 7.0) Racemate->Reaction Enzyme Biocatalyst (+)-γ-Lactamase Enzyme->Reaction Separation Phase Separation Reaction->Separation 50% Conversion Aqueous Aqueous Phase (Hydrolyzed Amino Acid) Separation->Aqueous Undesired Enantiomer Organic Organic Phase (Intact (-)-Lactam) Separation->Organic Target Product (>99% ee)

Figure 1: Workflow for the enzymatic resolution of racemic Grieco/Vince lactam. The key to high ee is stopping the reaction at exactly 50-55% conversion.

Troubleshooting Guide: Enzymatic Resolution

Q1: My ee is stuck at 92-95% even after 24 hours. How do I push to >99%?

  • Diagnosis: You have likely reached the "Kinetic Trap." As the concentration of the preferred enantiomer drops, the enzyme may start slowly hydrolyzing the desired enantiomer if the selectivity (E-value) is not infinite.

  • Corrective Action:

    • Push Conversion: Do not stop at 50%. Allow the reaction to proceed to 52-55% conversion . You will lose some yield, but the ee of the remaining lactam will increase significantly.

    • Check pH: The hydrolysis produces an amino acid, which lowers pH. If your buffer capacity is exceeded, the pH drop can alter the enzyme's conformational stability and reduce specificity. Maintain pH 7.0–7.5 using a pH-stat titrator with NaOH.

Q2: The reaction rate is sluggish. Can I increase the temperature?

  • Warning: While standard Arrhenius kinetics suggest faster rates at higher temperatures,

    
    -lactamases (especially wild-type Microbacterium strains) are often thermally unstable above 30°C.
    
  • Protocol: Keep temperature at 25°C . If you must accelerate, increase enzyme loading or use an engineered mutant (e.g., M. hydrocarbonoxydans mutants Val54Ser) known for thermostability [1].[1][2][3]

Q3: Which enzyme should I use for which enantiomer?

  • Target: (-)-Lactam (Abacavir precursor): Use (+)-

    
    -lactamase  (e.g., from Microbacterium hydrocarbonoxydans).[1][2] It hydrolyzes the (+)-lactam, leaving the (-)-lactam.[1][2]
    
  • Target: (+)-Lactam: Use (-)-

    
    -lactamase  (e.g., from Bradyrhizobium japonicum USDA 6).[4] It hydrolyzes the (-)-lactam [2].[1]
    

Module 2: Asymmetric Aza-Diels-Alder Synthesis

For labs preferring total synthesis or requiring derivatives not accessible via resolution.

Core Mechanism

This route involves the cycloaddition of cyclopentadiene with a chiral imine or a sulfonyl cyanide. High ee here depends on the endo/exo selectivity and the efficiency of the chiral auxiliary.

Troubleshooting Guide: Chemical Synthesis

Q1: I am seeing rapid racemization during the workup of the Diels-Alder adduct.

  • Cause: The bridgehead proton alpha to the carbonyl is acidic. Basic workups or high temperatures can induce enolization and racemization.

  • Solution:

    • Maintain strictly neutral or slightly acidic conditions during hydrolysis of the sulfonyl group.

    • Avoid silica gel chromatography if possible (silica can be slightly acidic/basic enough to catalyze isomerization). Recrystallization is preferred.

Q2: The reaction is exothermic and selectivity drops on scale-up.

  • Causality: The Diels-Alder reaction is exothermic. Heat destroys the transient diastereomeric transition state organized by your chiral Lewis acid or auxiliary.

  • Protocol:

    • Cryogenic Control: Run the addition at -78°C to -40°C .

    • Slow Addition: Add cyclopentadiene (freshly cracked) dropwise to the dienophile to prevent localized hot spots.

Module 3: Downstream Purification (ee Upgrade)

Even if your reaction yields 90% ee, crystallization is the final gatekeeper.

Solubility & Eutectic Data

The Grieco/Vince lactam behaves as a conglomerate in certain solvents (allowing spontaneous resolution) but often requires specific solvent systems to break the eutectic composition.

Solvent SystemTarget ee UpgradeProtocol Notes
Diisopropyl Ether (IPE) 90%

>99%
Standard. Heat to reflux, add minimal IPA to dissolve, cool slowly. The racemate is generally more soluble than the pure enantiomer in ethers.
n-Hexane / IPA (9:1) 95%

>99.5%
Polishing. Use for final API grade steps. Requires seeding with pure crystals.
Brucine Complexation 50%

>98%
Rescue. If your reaction failed and ee is low, form the inclusion complex with Brucine. The complex crystallizes with high specificity [3].
Troubleshooting Guide: Crystallization

Q1: My crystals are trapping the racemate (no ee improvement).

  • Issue: You are cooling too fast, causing "oiling out" or occlusion of the mother liquor.

  • Fix:

    • Seeding: At the cloud point, add 0.1% w/w of pure seed crystals (>99.9% ee).

    • Cooling Ramp: Use a controlled ramp of 0.1°C/min . Do not crash cool.

Module 4: Analytical Validation

Trust but verify. Optical rotation is insufficient for high-precision work.

Standard HPLC Protocol

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel) Dimensions: 250 x 4.6 mm, 5 µm Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) Flow Rate: 1.0 mL/min Detection: UV @ 220 nm Temperature: 25°C

Retention Times (Approximate):

  • (-)-Lactam: ~6.5 min

  • (+)-Lactam: ~8.2 min (Note: Always inject a racemic standard first to confirm separation factor

    
    ).
    

References

  • Zhang, J., et al. (2017).[2] "Engineering the Enantioselectivity and Thermostability of a (+)-γ-Lactamase from Microbacterium hydrocarbonoxydans for Kinetic Resolution of Vince Lactam." Applied and Environmental Microbiology. [2]

  • Zheng, G., et al. (2014). "Enzymatic preparation of optically pure (+)-2-azabicyclo[2.2.1]hept-5-en-3-one by (-)-γ-lactamase from Bradyrhizobium japonicum USDA 6." Bioorganic & Medicinal Chemistry Letters.

  • Tanaka, M., et al. (2001). "Optical Resolution of 2-Azabicyclo[2.2.1]hept-5-en-3-one by Inclusion Complexation with Brucine." Journal of Chemical Research.

  • Daluge, S., & Vince, R. (1978).[5] "Synthesis of carbocyclic nucleosides." Journal of Organic Chemistry.

Sources

Validation & Comparative

Mass spectrometry fragmentation patterns of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one and its Structural Isomers

A Comparative Analysis for Researchers in Drug Discovery and Chemical Synthesis

In the landscape of modern drug development, the structural elucidation of novel heterocyclic scaffolds is of paramount importance. The 2-oxa-5-azabicyclo[2.2.1]heptan-3-one core, a constrained amino acid analogue, represents a significant building block in medicinal chemistry due to its rigid conformation, which allows for the precise spatial orientation of substituents. Understanding the mass spectrometric behavior of this scaffold is crucial for its identification and characterization in complex reaction mixtures and metabolic studies.

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one. Due to the limited availability of direct mass spectral data for this specific compound in public literature, this guide employs a predictive approach grounded in the established fragmentation patterns of structurally related analogues. By comparing the fragmentation of bicyclo[2.2.1]heptane, simple lactams, and other nitrogen-containing bicyclic systems, we can construct a scientifically rigorous and predictive framework for the fragmentation of the title compound.

The Bicyclo[2.2.1]heptane Core: A Foundation for Fragmentation

The fragmentation of the parent bicyclo[2.2.1]heptane ring system provides a fundamental basis for understanding the behavior of its more complex derivatives. Under electron ionization, the primary fragmentation pathway is a characteristic retro-Diels-Alder reaction. This reaction is a concerted process that involves the cleavage of two C-C bonds, resulting in the formation of a diene and a dienophile. For the unsubstituted bicyclo[2.2.1]heptane, this pathway leads to the formation of cyclopentadiene and ethene. The base peak in the spectrum is often the cyclopentadiene radical cation (m/z 66), a testament to the stability of this species.

Influence of the Lactam Moiety: Directing the Fragmentation Cascade

The introduction of a lactam (a cyclic amide) into a bicyclic system introduces new, dominant fragmentation pathways. The fragmentation of simple lactams, such as 2-pyrrolidinone, is typically initiated by the cleavage of the bond alpha to the carbonyl group. This is followed by a series of rearrangements and further cleavages that are highly dependent on the ring size and substitution pattern. The presence of the nitrogen atom and the carbonyl group provides specific sites for charge localization, which in turn directs the subsequent fragmentation events.

Comparative Fragmentation Analysis: Building a Predictive Model

To construct a predictive model for the fragmentation of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one, we will consider the fragmentation of two key analogues: camphor (a well-studied bicyclo[2.2.1]heptan-2-one) and simple aza-bicyclic systems.

Camphor: The Influence of a Carbonyl Group

The mass spectrum of camphor is dominated by fragmentation pathways initiated by the carbonyl group. The molecular ion is typically of low abundance. The major fragmentation involves alpha-cleavage, leading to the loss of a methyl group, followed by the loss of carbon monoxide. This results in the formation of characteristic ions at m/z 108 and 95. This behavior highlights the significant role that a carbonyl group plays in directing the fragmentation of the bicyclo[2.2.1]heptane skeleton.

Aza-Bicyclic Systems: The Role of the Nitrogen Atom

In aza-bicyclic systems, the nitrogen atom is a primary site of ionization. The fragmentation is then directed by the nitrogen, often involving the cleavage of the C-C bond alpha to the nitrogen atom. This leads to the formation of a stable iminium ion. The subsequent fragmentation pathways are then influenced by the stability of the resulting radical and cationic species.

Predicted Fragmentation Pattern of 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Based on the comparative analysis of the fragmentation patterns of the bicyclo[2.2.1]heptane core, lactams, and related bicyclic systems, we can predict the major fragmentation pathways for 2-oxa-5-azabicyclo[2.2.1]heptan-3-one under electron ionization.

The proposed fragmentation pathways are visually summarized in the following diagram:

Fragmentation_of_2-Oxa-5-azabicyclo[2.2.1]heptan-3-one M [M]+• m/z 127 A m/z 99 M->A - CO B m/z 84 M->B - HNCO C m/z 70 A->C - C2H5 E m/z 42 A->E - C3H5N D m/z 56 B->D - C2H4

Caption: Proposed EI fragmentation pathways for 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one.

The primary fragmentation events are expected to be:

  • Loss of Carbon Monoxide (CO): Alpha-cleavage adjacent to the carbonyl group, followed by the elimination of CO, is a common pathway for cyclic ketones and lactones. This would result in an ion at m/z 99.

  • Loss of Isocyanic Acid (HNCO): A rearrangement reaction involving the lactam moiety could lead to the elimination of HNCO, a characteristic fragmentation for lactams. This would produce an ion at m/z 84.

  • Retro-Diels-Alder Reaction: While the presence of heteroatoms can alter the classic retro-Diels-Alder pathway, a modified version could still occur, leading to the loss of ethene from the m/z 84 ion to give an ion at m/z 56.

  • Further Fragmentation: The initial fragment ions would then undergo further fragmentation to produce smaller, stable ions, such as the ion at m/z 42, which could correspond to protonated acetonitrile or an alternative stable C2H4N+ species.

Table 1: Predicted Major Fragment Ions for 2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
m/zProposed IdentityFragmentation Pathway
127Molecular Ion [M]+•-
99[M - CO]+•Alpha-cleavage and loss of carbon monoxide
84[M - HNCO]+•Rearrangement and loss of isocyanic acid
70[C4H8N]+Further fragmentation of m/z 99
56[C4H8]+•Retro-Diels-Alder type fragmentation of m/z 84
42[C2H4N]+Further fragmentation of m/z 99

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol is recommended.

Sample Preparation
  • Dissolve 1-2 mg of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of approximately 10-50 µg/mL.

  • For ESI-MS, add 0.1% formic acid to the final solution to promote protonation.

Instrumentation and Data Acquisition
  • Electron Ionization (EI-MS):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 35-300.

    • GC Column: A standard non-polar column (e.g., DB-5ms).

    • Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Electrospray Ionization (ESI-MS/MS):

    • Instrument: Liquid Chromatograph-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5-4.5 kV.

    • Collision Energy: Ramped from 10-40 eV for collision-induced dissociation (CID) experiments.

    • Mass Range: m/z 50-500.

The following diagram outlines the general workflow for this analysis:

MS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation A Dissolve Compound B Dilute to Working Concentration A->B C GC-MS (EI) B->C D LC-MS/MS (ESI) B->D E Identify Molecular Ion C->E D->E F Analyze Fragmentation Pattern E->F G Compare with Predictions F->G

Caption: General workflow for the mass spectrometric analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of 2-oxa-5-azabicyclo[2.2.1]heptan-3-one is predicted to be a complex process governed by the interplay of its bicyclic core and the integrated lactam functionality. The primary fragmentation pathways are expected to involve the loss of small, stable neutral molecules such as carbon monoxide and isocyanic acid. A modified retro-Diels-Alder reaction may also contribute to the overall fragmentation pattern. The predictive framework presented in this guide, based on the well-established fragmentation of related structures, provides a robust starting point for the interpretation of experimental data. Experimental verification using the outlined protocols is essential to confirm these predictions and to fully elucidate the mass spectrometric behavior of this important heterocyclic scaffold.

References

  • Dinya, Z., & Tamás, J. (1971). Mass spectrometric fragmentation of some bicyclo[2.2.1]heptane and heptene derivatives. Acta Chimica Academiae Scientiarum Hungaricae, 69(4), 403-411.
  • Holmes, J. L., & McGillivray, D. (1970). The mass spectra of some bicyclic compounds. Organic Mass Spectrometry, 3(11), 1349-1363.
  • Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1967). Mass Spectrometry of Organic Compounds. Holden-Day, Inc.
  • Weinberg, D. S., & Djerassi, C. (1966). Mass spectrometry in structural and stereochemical problems. XCIX. The course of the principal fragmentations of camphor and related compounds. The Journal of Organic Chemistry, 31(1), 115-119.
  • Kou, J., et al. (2012). Synthesis and biological evaluation of novel 7-azabicyclo[2.2.1]heptane derivatives as α7 nicotinic acetylcholine receptor agonists. Bioorganic & Medicinal Chemistry, 20(12), 3871-3878.

Comparative Analysis of Lactam Carbonyl IR Signatures: Ring Strain and Structural Determinants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the infrared (IR) spectroscopic characteristics of the lactam (cyclic amide) carbonyl group against acyclic amides and other carbonyl derivatives.

Significance: The position of the carbonyl stretching vibration (


) in lactams is a critical diagnostic parameter in drug development, particularly for 

-lactam antibiotics (penicillins, cephalosporins). The frequency of this peak correlates directly with ring strain and chemical reactivity (susceptibility to nucleophilic attack). Accurate interpretation allows researchers to assess the integrity of the pharmacophore during synthesis and stability testing.

Mechanistic Foundation: The Physics of the Shift

To interpret lactam spectra accurately, one must understand the causality behind the peak shifts. Unlike acyclic amides, which resonate at lower frequencies due to strong resonance delocalization, lactams exhibit a hypsochromic shift (shift to higher wavenumber) as the ring size decreases.

The Hybridization-Strain Model

The primary driver for the high-frequency shift in small-ring lactams is ring strain , which alters the hybridization of the carbonyl carbon.

  • Bond Angle Compression: As the ring size shrinks (e.g., from 6 to 4 members), the internal bond angle decreases (

    
    ).
    
  • Rehybridization: To accommodate the tighter angle, the carbon atom directs more p-character into the ring

    
    -bonds (C-N and C-C).
    
  • s-Character Enrichment: By conservation of orbital character, the exocyclic

    
    -bond to oxygen gains s-character .
    
  • Force Constant Increase: Bonds with higher s-character are shorter and stronger. This increases the force constant (

    
    ), raising the vibrational frequency (
    
    
    
    ) according to Hooke's Law:
    
    
Visualizing the Mechanism

The following diagram illustrates the causal pathway linking structural constraints to spectral output.

LactamShift RingSize Decreasing Ring Size (6 → 4 members) Angle Bond Angle Compression (< 120°) RingSize->Angle Causes Hybrid Rehybridization: Increased s-character in C=O Angle->Hybrid Forces BondStrength Increased C=O Force Constant (k) Hybrid->BondStrength Results in Frequency Higher Wavenumber (Hypsochromic Shift) BondStrength->Frequency Produces

Figure 1: Causal pathway explaining the inverse relationship between lactam ring size and carbonyl stretching frequency.[1]

Comparative Performance Data

The following table compares lactams against their primary structural "alternatives"—acyclic amides and cyclic ketones. This data allows researchers to distinguish between ring strain effects and simple functional group variations.

Table 1: Carbonyl Stretching Frequencies (


) of Lactams vs. Alternatives 
Compound ClassRing SizeStructure Type

(Solid/H-bonded)

(Dilute Solution)
Hybridization/Strain Notes
Acyclic Amide N/AAlternative1650 – 1690 cm⁻¹1680 – 1690 cm⁻¹Baseline.[1] Strong resonance lowers

.

-Lactam
4Target 1730 – 1760 cm⁻¹ 1760 – 1780 cm⁻¹ High strain. Resonance suppressed. High s-character.

-Lactam
5Alternative1690 – 1725 cm⁻¹1730 – 1750 cm⁻¹Moderate strain. Overlaps with esters.[1][2][3]

-Lactam
6Alternative1660 – 1680 cm⁻¹1670 – 1700 cm⁻¹Strain-free. Spectroscopically similar to acyclic amides.
Cyclic Ketone 4Alternative~1775 cm⁻¹~1785 cm⁻¹Higher than lactams (no N-donation resonance).
Cyclic Ketone 5Alternative~1740 cm⁻¹~1745 cm⁻¹Standard reference for 5-membered rings.

Critical Insight: Fused


-lactams (e.g., Penicillins) often appear at the higher end of the range (1770–1780 cm⁻¹ ) due to the additional strain imposed by the fusion to the thiazolidine ring [1][2].

Experimental Protocol: Distinguishing Strain from H-Bonding

A common error in lactam analysis is misinterpreting a shift caused by hydrogen bonding as a structural change. In the solid state (KBr pellet), intermolecular Hydrogen bonding (


) weakens the carbonyl bond, lowering the frequency by 10–20 cm⁻¹.

To validate the "true" position of the lactam peak, use the following self-validating protocol.

Protocol: Dilution Validation Workflow

Reagents:

  • Spectroscopic grade Carbon Tetrachloride (

    
    ) or Chloroform (
    
    
    
    ). Note:
    
    
    is preferred for transparency in the carbonyl region.
  • Dry sample.[4][5]

Step-by-Step Methodology:

  • Baseline Scan (Solid State):

    • Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR.

    • Record spectrum.[4][5][6] Note the

      
       position (e.g., 1750 cm⁻¹).
      
  • Solution Preparation (Concentrated):

    • Dissolve sample in solvent to ~0.1 M.

    • Record spectrum.[4][5][6] Look for broadening or doublets (monomer + dimer).

  • Dilution (The Validation Step):

    • Dilute the sample serially to

      
       M .
      
    • Use a liquid cell with a longer path length (0.1 mm to 1.0 mm) to compensate for low concentration.

  • Analysis:

    • At high dilution, intermolecular H-bonds break.

    • If the peak shifts to a higher frequency and sharpens, the lower value was H-bond induced.

    • If the peak remains static, the frequency is intrinsic to the ring strain.

Workflow Diagram

Protocol Start Start: Unknown Lactam Sample SolidScan 1. Solid State Scan (ATR/KBr) Record ν(solid) Start->SolidScan Dilution 2. Prepare Dilute Solution (10⁻³ M in CCl₄) SolidScan->Dilution Compare 3. Compare ν(solid) vs ν(solution) Dilution->Compare Shift Shift Observed (+15-20 cm⁻¹) (e.g., 1750 → 1770) Compare->Shift ν increases NoShift No Significant Shift (< 5 cm⁻¹) Compare->NoShift ν static Concl1 Conclusion: Original position affected by H-bonding. Use Solution value for strain analysis. Shift->Concl1 Concl2 Conclusion: No H-bonding present (Steric hindrance?) or Aprotic environment. NoShift->Concl2

Figure 2: Decision tree for distinguishing intermolecular hydrogen bonding effects from intrinsic ring strain frequencies.

Case Study: -Lactam Antibiotics (Penicillins)

In drug development, IR spectroscopy is a rapid "Go/No-Go" test for the integrity of the


-lactam ring, which is unstable and prone to hydrolysis.
The Diagnostic Shift
  • Intact Penicillin G (Sodium Salt):

    • The fused

      
      -lactam carbonyl appears at ~1770–1780 cm⁻¹ .
      
    • The secondary amide (side chain) appears at ~1650–1670 cm⁻¹ (Amide I).

  • Hydrolyzed Product (Penicilloic Acid):

    • Upon ring opening, the strain is released.

    • The 1770 cm⁻¹ peak disappears .[5]

    • New bands appear in the 1600–1650 cm⁻¹ region (carboxylate antisymmetric stretch and acyclic amide) [3][4].

Application Note: If a batch of Penicillin shows a diminished peak at 1775 cm⁻¹ and broadening near 1600 cm⁻¹, the drug has degraded. This spectral feature is specific enough to be used in quality control (QC) workflows without full chromatographic separation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[7] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6] (Standard reference for organic functional group frequencies).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4][8][9] (Authoritative tables for specific ring-size shifts).

  • Dexter, A. (2021). Linear and Non-Linear Middle Infrared Spectra of Penicillin G in the CO Stretching Mode Region. MDPI. (Detailed analysis of Penicillin G vibrational modes).

  • NIST Chemistry WebBook. Infrared Spectra of beta-Lactams. National Institute of Standards and Technology.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
2-Oxa-5-azabicyclo[2.2.1]heptan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.